(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid
Description
BenchChem offers high-quality (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)3-6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUZBDNWEHNDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556443 | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210297-55-5 | |
| Record name | 2,2-Dimethyl-1,3-dioxolane-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210297-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Safety Landscape of (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid, a chiral building block of significant interest in pharmaceutical synthesis, demands a thorough understanding of its chemical safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the available safety data, handling procedures, and emergency protocols. It is designed to empower researchers with the knowledge necessary to work with this compound responsibly and effectively.
Chemical Identity and Physicochemical Properties
(4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid is a derivative of L-malic acid and belongs to the dioxolane class of compounds. Its structure, featuring a chiral center, makes it a valuable intermediate in the synthesis of complex molecules.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 87319-12-8 | [1][2] |
| Molecular Formula | C₇H₁₂O₄ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2][3] |
| Appearance | Data not available | |
| Boiling Point | Data not available | [1] |
| Melting Point | Data not available | [1] |
| Flash Point | Data not available | [1] |
| Solubility | Data not available |
Hazard Identification and GHS Classification
Comprehensive GHS classification for the specific (4S) stereoisomer (CAS 87319-12-8) is not currently available in major regulatory databases. However, safety data for the closely related racemic mixture, (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid, provides crucial guidance. According to PubChem, this compound is classified as follows:
Table 2: GHS Hazard Classification for (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Source: PubChem[3]
Based on this information, it is prudent to handle (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid as a substance that can cause significant irritation to the skin, eyes, and respiratory system. The "Danger" signal word associated with the racemate underscores the need for stringent safety precautions.[3]
Safe Handling and Storage Protocols
The causality behind the following handling and storage recommendations is rooted in the potential for skin, eye, and respiratory irritation, as well as the general principles of chemical safety for non-volatile organic acids.
Engineering Controls and Personal Protective Equipment (PPE)
A self-validating system of protection involves a multi-layered approach, beginning with robust engineering controls and culminating in appropriate PPE.
-
Ventilation: All manipulations of (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when handling the solid form to avoid inhalation of dust particles, or when heating the substance.[4]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and the potential for serious eye damage.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn to prevent skin contact and irritation.[4] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat or other protective clothing is required to prevent skin exposure.[4]
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure.
-
Container: Keep the container tightly closed to prevent the absorption of moisture and contamination.[4]
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration.[4][5]
-
Incompatible Materials: Store away from strong oxidizing agents.[4]
Emergency Procedures: A Validated Response System
A pre-defined and understood emergency plan is a cornerstone of laboratory safety. The following protocols are based on standard laboratory practices for handling acidic and irritant compounds.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention due to the risk of serious eye damage.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.
Accidental Release Measures
In the event of a spill, a systematic and calm response is essential to mitigate the hazard.
Diagram 1: Accidental Spill Response Workflow
Caption: Workflow for responding to an accidental spill.
Fire-Fighting Measures
While specific flammability data is unavailable for (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid, general precautions for organic compounds should be followed.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological and Ecological Information
There is a significant lack of specific toxicological and ecological data for (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid in the public domain. No information was found regarding acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity. Similarly, data on its environmental fate and ecotoxicity are not available. Therefore, it is imperative to prevent its release into the environment. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local and national regulations.
Conclusion: A Commitment to Proactive Safety
The safe and effective use of (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid in a research setting hinges on a proactive and informed approach to safety. While a complete safety profile for this specific isomer is not yet established, the available data for closely related compounds provides a solid foundation for risk assessment and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks, protect themselves and their colleagues, and foster a culture of safety in the laboratory.
References
-
LookChem. (4S)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid. [Link]
-
PubChem. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid. [Link]
-
PubChem. (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. [Link]
Sources
Chiral building blocks derived from (S)-malic acid and solketal
Title: Strategic Utilization of (S)-Malic Acid and Solketal: A Technical Guide to C3 and C4 Chiral Building Blocks
Executive Summary
In the high-stakes landscape of asymmetric synthesis, the "Chiral Pool" remains the most robust strategy for introducing stereochemical complexity. This guide focuses on two foundational pillars of this pool: (S)-Malic Acid (a C4 synthon) and Solketal (a protected C3 glycerol derivative).
While often viewed as simple commodity chemicals, their utility in modern drug discovery lies in their divergent reactivity. This whitepaper details the transformation of these precursors into high-value intermediates—specifically (S)-3-hydroxytetrahydrofuran and (S)-glyceraldehyde acetonide —providing validated protocols that prioritize stereochemical integrity over simple conversion.
Part 1: (S)-Malic Acid – The C4 Platform
(S)-Malic acid (L-Malic acid) is unique among C4 synthons due to its
The Core Transformation: Synthesis of (S)-1,2,4-Butanetriol
The reduction of malic acid to 1,2,4-butanetriol (BT) is the critical branch point. While direct reduction of the acid using Borane-DMS is possible, it is hazardous on scale. The industry-standard approach involves the intermediate esterification to dimethyl malate, followed by reduction with Sodium Borohydride (
Experimental Protocol: Selective Reduction of Dimethyl Malate
-
Objective: Synthesis of (S)-1,2,4-butanetriol from (S)-dimethyl malate.
-
Scale: 50 mmol basis.
Reagents:
-
(S)-Dimethyl malate (7.4 g, 50 mmol)
-
Sodium Borohydride (
) (3.8 g, 100 mmol) -
THF (Anhydrous, 100 mL) / Methanol (20 mL)
-
Workup: Amberlyst-15 (H+ form) or 3M HCl.
Step-by-Step Methodology:
-
Activation: Dissolve (S)-dimethyl malate in anhydrous THF (80 mL) under
atmosphere. Cool to 0°C. -
Hydride Addition: Add
portion-wise over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C. -
Methanolysis: Add Methanol (20 mL) dropwise over 30 minutes. Note: Methanol acts as a catalyst to form the reactive borohydride species.
-
Reflux: Allow the mixture to warm to room temperature, then reflux (65°C) for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1, stain with KMnO4).
-
Quench & Workup: Cool to 0°C. Quench excess hydride with saturated
or Acetone. Acidify with Amberlyst-15 resin (or HCl) to pH 5 to decompose borate complexes. Filter resin and concentrate. -
Borate Removal: Co-evaporate the residue with Methanol (3 x 50 mL) to remove trimethyl borate. This step is critical; failure to remove borates results in viscous, impure oils.
-
Purification: Distillation (bp ~190°C at 0.5 mmHg) yields the pure triol as a viscous colorless oil.
Downstream Utility: The Amprenavir Connection
The 1,2,4-butanetriol intermediate is cyclized (via acid catalysis) to (S)-3-hydroxytetrahydrofuran , the chiral P2 ligand in the HIV protease inhibitor Amprenavir (and its prodrug Fosamprenavir). The stereocenter from malic acid dictates the binding affinity of the inhibitor in the viral protease pocket.
Figure 1: Divergent synthesis from (S)-Malic Acid to the HIV drug Amprenavir.
Part 2: Solketal – The C3 Platform
Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is the protected form of glycerol. While available in racemic form, the (S)-enantiomer (derived from D-Mannitol) is the scaffold of choice for C3 chirality.
The Core Transformation: Oxidation to Glyceraldehyde Acetonide
The oxidation of Solketal yields (S)-Glyceraldehyde Acetonide , a highly reactive electrophile.
-
Critical Warning: This aldehyde is prone to racemization via enolization if exposed to strong bases or high temperatures.
-
Method Selection: While Swern oxidation is common, the Parikh-Doering oxidation is preferred in process chemistry for its operational simplicity (0°C to RT) and lack of cryogenic requirement, while maintaining high enantiomeric excess (ee).
Experimental Protocol: Parikh-Doering Oxidation
-
Objective: Synthesis of (S)-Glyceraldehyde Acetonide without racemization.
-
Scale: 20 mmol basis.
Reagents:
-
(S)-Solketal (2.64 g, 20 mmol)
-
Sulfur Trioxide Pyridine Complex (
) (9.5 g, 60 mmol) -
DMSO (anhydrous, 15 mL)
-
Triethylamine (
) (11 mL, 80 mmol) -
Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-Solketal and
in a mixture of DCM (40 mL) and DMSO (15 mL). Cool the solution to 0°C. -
Oxidant Addition: Dissolve
in DMSO (10 mL) or add as a solid in small portions over 15 minutes. Causality: Slow addition prevents localized exotherms that could trigger alpha-epimerization. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to 10°C. Monitor by TLC (Hexane/EtOAc 2:1). The aldehyde spot will be UV active (weak) and stain instantly with DNP (2,4-dinitrophenylhydrazine).
-
Quench: Pour the mixture into ice-cold brine (100 mL).
-
Extraction: Extract immediately with
(3 x 50 mL). Note: Avoid DCM for extraction if possible, as emulsions form easily with DMSO residues. -
Purification: Wash combined organics with 0.5M
(cold) to remove pyridine, then water, then brine. Dry over . -
Isolation: Concentrate under reduced pressure at room temperature . Do not heat the water bath >30°C, as the aldehyde is volatile and thermally unstable. Use immediately or store at -20°C.
Downstream Utility: Beta-Blockers & Antivirals
The resulting aldehyde is a precursor to chiral epoxides (via Corey-Chaykovsky reaction) used in the synthesis of Beta-blockers (e.g., (S)-Atenolol) and lipid backbones for mRNA delivery systems.
Figure 2: Functionalization of Solketal toward pharmaceutical intermediates.
Part 3: Comparative Utility in Drug Discovery
The choice between Malic Acid and Solketal often depends on the required carbon chain length and the position of the hydroxyl group relative to the chain terminus.
| Feature | (S)-Malic Acid (C4) | Solketal (C3) |
| Chiral Center Origin | Natural L-Malic Acid | D-Mannitol or L-Serine |
| Primary Reactive Group | 1,4-Dicarboxylic acid (latent diol) | Primary Alcohol (masked diol) |
| Key Intermediate | (S)-1,2,4-Butanetriol | (S)-Glyceraldehyde Acetonide |
| Racemization Risk | Low (Stereocenter is | High (Stereocenter is |
| Major Drug Class | HIV Protease Inhibitors (e.g., Amprenavir) | Beta-Blockers (e.g., Atenolol), Antivirals |
| Cost Efficiency | High (Fermentation byproduct) | Moderate (Synthetic steps from Mannitol) |
References
-
Synthesis of Amprenavir Intermediates: Honda, Y., et al. "New approaches to the industrial synthesis of HIV protease inhibitors."[1] Organic & Biomolecular Chemistry, 2004.
-
Parikh-Doering Oxidation Protocol: Parikh, J. R., & Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society, 1967.[2]
-
Solketal to Glyceraldehyde Acetonide (Industrial): "Process for the preparation of glyceraldehyde acetonide." European Patent EP1678158A1.
-
Malic Acid Reduction: "Large Scale Green Synthesis of 1,2,4-Butanetriol." DTIC Technical Report.
-
Chiral Building Blocks in Drug Design: "Application of chiral building blocks to the synthesis of drugs." Drugs of the Future, 2002.[3]
Sources
Solubility Profile & Crystallization Strategy: (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid
[1]
Executive Summary & Physicochemical Identity
(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (CAS: 4388-47-0 for racemate; 73991-95-4 for S-isomer) is a critical chiral building block, widely used in the synthesis of statins (e.g., Rosuvastatin side chains) and other pharmaceutical intermediates.[1][2]
Structurally, the molecule exhibits amphiphilic duality :
-
Polar Head: A carboxylic acid moiety (
) capable of strong hydrogen bonding and pH-dependent ionization.[1] -
Lipophilic Tail: A 2,2-dimethyl-1,3-dioxolane ring (acetonide protection), which imparts significant lipophilicity and solubility in non-polar organic solvents.[1]
Understanding this duality is the key to designing effective isolation and purification processes.[1]
Table 1: Physicochemical Critical Quality Attributes (CQAs)
| Property | Value / Range | Source/Note |
| Physical State | White Crystalline Solid | Solid-Liquid Equilibrium (SLE) governs isolation.[1] |
| Melting Point | 108 – 112 °C | Sharp melt indicates high crystallinity potential.[1] |
| pKa | ~3.09 | Allows for Acid-Base swing extraction.[1] |
| LogP | 0.6 – 1.1 | Moderately lipophilic; soluble in ethers/esters.[1] |
| Chirality | R or S enantiomers | Enantiopure forms often have different solubility isotherms than racemates.[1] |
Solubility Landscape & Solvent Selection
Based on the molecular structure and "Like Dissolves Like" principles, the solubility profile can be categorized into three distinct zones. This classification drives solvent selection for reaction, extraction, and crystallization.[1]
Zone A: High Solubility (Process Solvents)[1]
-
Solvents: Methanol, Ethanol, Isopropanol (IPA), THF, Ethyl Acetate, Dichloromethane (DCM).[1]
-
Mechanism: Strong dipole-dipole interactions and Hydrogen bonding (for alcohols).[1] The acetonide ring is highly compatible with THF and EtOAc.[1]
-
Application: Reaction media, initial dissolution for crystallization.[1][3]
Zone B: Moderate/Temperature-Dependent Solubility (Crystallization Solvents)[1]
-
Solvents: Toluene, Methyl tert-butyl ether (MTBE), Diisopropyl ether (DIPE).[1]
-
Mechanism: The lipophilic dioxolane ring interacts favorably, but the polar carboxylic acid reduces solubility at lower temperatures.[1]
-
Application: Cooling crystallization.[1][3] High solubility at boiling point; low solubility at
.[1]
Zone C: Low Solubility (Anti-Solvents)[1]
-
Solvents: n-Heptane, Hexanes, Cyclohexane, Water (at acidic pH).[1]
-
Mechanism: The polar carboxyl group is energetically unfavorable in non-polar alkanes.[1]
-
Application: Anti-solvent crystallization (drowning out) or driving precipitation.[1]
Visualization: Solvent Selection Decision Matrix
Figure 1: Decision matrix for purification based on the physical state of the crude material.[1][4]
Thermodynamic Modeling of Solubility
To rigorously design a crystallization process, experimental solubility data (
Modified Apelblat Equation
For non-ideal solutions (most organic solvents), the semi-empirical Modified Apelblat equation provides the most accurate correlation between mole fraction solubility (
-
A, B, C: Empirical constants derived from regression of experimental data.
-
Interpretation:
Van't Hoff Analysis
For estimating the enthalpy of dissolution (
Experimental Determination Protocol
Do not rely solely on literature values. Batch-to-batch impurity profiles can shift solubility curves.[1] Use this self-validating protocol.
Method A: Dynamic Polythermal Method (Recommended)
Best for generating full solubility curves quickly.[1]
-
Preparation: Weigh precise amounts of solute and solvent into a vial (e.g., 100 mg in 1 mL).
-
Heating: Heat at 1°C/min with stirring until the solution becomes clear (
). -
Cooling: Cool at 1°C/min until turbidity appears (
). -
Iteration: Add more solvent to the same vial and repeat to get a new data point at a lower concentration.
-
Validation: The Metastable Zone Width (MSZW) is
.[1] A narrow MSZW (<10°C) indicates easy nucleation; a wide MSZW (>20°C) requires seeding.[1]
Method B: Static Gravimetric Method
Best for accurate equilibrium concentration (
Process Application: Purification Workflows
Protocol 1: Anti-Solvent Crystallization (EtOAc / Heptane)
This method is effective for high-purity isolation of the solid acid.[1]
-
Dissolution: Dissolve crude acid in Ethyl Acetate (EtOAc) at 40-50°C. Target concentration: ~300-400 mg/mL.
-
Polishing Filtration: Filter hot to remove mechanical impurities.[1]
-
Anti-Solvent Addition: Slowly add n-Heptane or Hexane (ratio 1:1 to 1:2 v/v relative to EtOAc) while maintaining 40°C.[1]
-
Seeding (Critical): At the first sign of turbidity (cloud point), add 0.5 wt% pure seed crystals.[1] Hold for 30 mins to allow crystal growth.
-
Cooling: Cool linearly to 0-5°C over 4 hours.
-
Isolation: Filter and wash with cold Heptane.
Protocol 2: Acid-Base Swing (Chemical Purification)
Ideal for removing non-acidic impurities (e.g., unreacted acetonide precursors).[1]
-
Extraction: Dissolve crude mixture in DCM or EtOAc .
-
Salt Formation: Extract with saturated NaHCO3 (aq).[1][3] The acid moves to the water phase as the sodium salt; impurities stay in the organic phase.[1]
-
Wash: Wash the aqueous layer with fresh organic solvent.[1]
-
Acidification: Cool aqueous layer to 5°C. Slowly acidify with HCl to pH ~2.
-
Precipitation: The product will precipitate as a white solid.[1][2] Filter or re-extract into EtOAc if it oils out.[1]
Workflow Diagram: Acid-Base Purification
Figure 2: Chemical purification workflow utilizing the pKa of the carboxylic acid.[1]
References
-
Synthesis and Properties of Dioxolane Derivatives
-
Crystallographic Data & Physical State
-
General Solubility Data (EPA)
-
Purification of Related Dioxolanes
- Title: Application Notes and Protocols for the Purification of Synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane.
-
Source: BenchChem Technical Guides.[1]
Technical Guide: Isomers of 2,2-Dimethyl-1,3-dioxolane-4-acetic Acid
This is an in-depth technical guide for 2,2-dimethyl-1,3-dioxolane-4-acetic acid , a critical chiral synthon in organic synthesis.
Structural Characterization, Process Chemistry, and Pharmaceutical Utility
Executive Summary & Structural Disambiguation
2,2-Dimethyl-1,3-dioxolane-4-acetic acid (C₇H₁₂O₄) acts as a versatile C4-chiral building block, primarily used to introduce a protected 3,4-dihydroxybutyric acid moiety into larger pharmaceutical targets. Its utility stems from the stability of the acetonide (isopropylidene) protecting group under basic conditions and its facile removal under acidic conditions.
Critical Distinction (The "5-Oxo" Trap): Before proceeding, researchers must distinguish the target molecule from its oxidized congener, which shares a similar name but distinct reactivity.
| Feature | Target Molecule | Common Confusant |
| Name | 2,2-Dimethyl-1,3-dioxolane-4-acetic acid | 2,2-Dimethyl-5-oxo -1,3-dioxolane-4-acetic acid |
| Structure | Ether-linked acetonide (Reduced ring) | Dioxolanone (Lactone/Anhydride ring) |
| Backbone | 3,4-Dihydroxybutyric acid | Malic Acid |
| CAS (S-isomer) | 87319-12-8 | 73991-95-4 |
| Reactivity | Stable to weak base; acid labile.[1][2][3] | Highly electrophilic; ring opens with nucleophiles. |
This guide focuses exclusively on the non-oxo ether variant (CAS 87319-12-8 and its isomers).
Stereochemistry and Isomer Identification
The molecule possesses a single stereocenter at the C4 position of the dioxolane ring. The absolute configuration is defined by the orientation of the acetic acid side chain relative to the ring oxygen.
Isomer Data Table
| Isomer | Configuration | Common Precursor | CAS Number | Optical Rotation ( |
| (S)-Isomer | (4S) | (S)-3-Hydroxy-γ-butyrolactone | 87319-12-8 | (-) Negative |
| (R)-Isomer | (4R) | (R)-Malic Acid / (R)-Solketal | 110224-99-2 | (+) Positive |
| Racemate | (RS) | 3-Butenoic Acid (via oxidation) | 210297-55-5 | 0° |
Structural Visualization
The following diagram illustrates the stereochemical divergence and numbering priority based on Cahn-Ingold-Prelog (CIP) rules.
Figure 1: Stereochemical divergence of the C4 center.
Synthetic Routes & Process Chemistry
For industrial scalability and high enantiomeric excess (ee), the "Malic Acid Route" is superior to the "Solketal Homologation" route due to atom economy and avoidance of toxic cyanide reagents.
Route A: The Lactone Hydrolysis (Preferred)
This route utilizes (S)-3-hydroxy-γ-butyrolactone (3-HBL), which is readily available from the reduction of (S)-malic acid.
Mechanism:
-
Hydrolysis: Base-mediated opening of the lactone ring to form the 3,4-dihydroxybutyrate salt.
-
Protection: In-situ reaction with acetone or 2,2-dimethoxypropane (DMP) under acidic catalysis to form the 1,3-dioxolane ring.
-
Acidification: Careful pH adjustment to isolate the free carboxylic acid without cleaving the acetonide.
Route B: Solketal Homologation (Alternative)
Used when starting from glycerol derivatives.
-
Solketal (Alcohol) → Solketal Tosylate.
-
Displacement with Cyanide → Solketal Nitrile.
-
Hydrolysis → Target Acid. Note: This route adds a carbon atom but involves hazardous reagents.
Synthesis Workflow Diagram
Figure 2: The preferred synthetic pathway from Malic Acid.
Experimental Protocol (Self-Validating)
This protocol describes the synthesis of the (S)-isomer from (S)-3-hydroxy-γ-butyrolactone.
Reagents:
-
(S)-3-Hydroxy-γ-butyrolactone (10.2 g, 100 mmol)
-
Acetone (150 mL)
-
2,2-Dimethoxypropane (DMP) (20 mL)
-
p-Toluenesulfonic acid (pTsOH) (catalytic, 0.5 g)
-
Sodium Hydroxide (4.4 g in 20 mL water)
Methodology:
-
Ring Opening: Dissolve the lactone in water/acetone (1:1). Add NaOH solution dropwise at 0°C. Stir for 1 hour. Checkpoint: TLC should show disappearance of the lactone.
-
Solvent Exchange: Evaporate acetone. The aqueous residue contains sodium 3,4-dihydroxybutyrate.
-
Protection: Add fresh acetone (150 mL) and DMP (20 mL) to the residue. Cool to 0°C. Add pTsOH. Stir at room temperature for 12 hours.
-
Workup (Critical): The acetonide is acid-sensitive. Neutralize the catalyst with NaHCO₃ before concentrating.
-
Isolation: Partition between Ethyl Acetate and dilute Citric Acid (pH 4-5). Do not use strong HCl, as it will deprotect the diol.
-
Purification: Crystallization from Hexane/Ether or vacuum distillation.
Validation Parameters:
-
1H NMR (CDCl3): Look for two distinct methyl singlets (approx 1.35 and 1.41 ppm) indicating the acetonide. The CH2-COOH protons should appear as a doublet near 2.6 ppm.
-
IR Spectroscopy: Strong Carbonyl stretch at ~1710 cm⁻¹ (Carboxylic acid). Absence of broad OH stretch (3400 cm⁻¹) confirms protection.
Pharmaceutical Applications
This molecule serves as a "chiral clip," introducing a pre-defined stereocenter into drug candidates.
-
Statin Precursors: The (S)-isomer provides the correct stereochemistry for the side chains of HMG-CoA reductase inhibitors (e.g., Atorvastatin analogs), although 3,5-dihydroxy derivatives are more common.
-
Nucleoside Analogs: Used to synthesize acyclic nucleoside phosphonates by coupling the carboxylic acid to nucleobases.
-
Chiral Resolution Agents: The acid can be coupled to racemic amines to form diastereomers, allowing for separation via crystallization.
References
-
PubChem. (n.d.).[4] [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
- 1. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid | C7H12O4 | CID 14141014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(-)-2,2-二甲基-5-氧-1,3-二噁戊环-4-乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | C7H10O5 | CID 641720 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Esterification of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid
Introduction: Navigating the Synthesis of a Versatile Chiral Building Block
(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid, a derivative of glyceric acid, is a valuable chiral building block in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients. The acetonide protecting group on the vicinal diols offers both steric hindrance and, critically, a degree of acid lability that must be carefully managed during subsequent synthetic transformations. The esterification of the carboxylic acid moiety is a fundamental step in the elaboration of this scaffold, yet the inherent sensitivity of the 2,2-dimethyl-1,3-dioxolane ring to acidic conditions presents a significant challenge.
This comprehensive guide provides a detailed exploration of the reaction conditions for the successful esterification of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid. We will delve into the mechanistic rationale behind the selection of appropriate methodologies, offering field-proven protocols for both mild, coupling agent-mediated esterifications and classic acid-catalyzed reactions. The focus will be on maximizing ester yield while preserving the integrity of the acid-labile protecting group.
The Central Challenge: Stability of the Dioxolane Ring
The 2,2-dimethyl-1,3-dioxolane group, a ketal, is stable under neutral to strongly basic conditions. However, in the presence of acid, particularly aqueous acid, it is susceptible to hydrolysis, which would lead to the deprotection of the diol and the formation of unwanted byproducts.[1] This lability dictates the choice of esterification conditions. While traditional Fischer-Speier esterification, which employs a strong acid catalyst, can be utilized, it requires careful control to prevent cleavage of the protecting group.[2] Milder, non-acidic methods are often preferable to ensure the preservation of the molecular scaffold.
Methodology 1: Steglich Esterification - A Mild and Efficient Approach
The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[3] It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[4][5] This method is particularly well-suited for substrates with acid-sensitive functional groups, making it an excellent choice for the esterification of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid.[4]
Mechanism of Action
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive acylpyridinium salt, which is then readily attacked by the alcohol to form the desired ester, regenerating DMAP in the process.[3][4] A key advantage of this method is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[3]
Caption: Mechanism of the Steglich Esterification.
Protocol: Synthesis of Methyl (2,2-Dimethyl-1,3-dioxolan-4-yl)acetate via Steglich Esterification
Materials:
-
(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM.
-
Add methanol (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl (2,2-dimethyl-1,3-dioxolan-4-yl)acetate.
Methodology 2: Fischer-Speier Esterification - The Classic Approach Under Controlled Conditions
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] While seemingly counterintuitive for an acid-sensitive substrate, this method can be successfully employed with careful control of the reaction conditions. The key is to use a mild acid catalyst and to minimize the amount of water present, which can be achieved by using a large excess of the alcohol or by azeotropic removal of water.[6]
Mechanism of Action
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[7] All steps in the Fischer esterification are reversible.[8]
Caption: Mechanism of Fischer-Speier Esterification.
Protocol: Synthesis of Ethyl (2,2-Dimethyl-1,3-dioxolan-4-yl)acetate via Fischer Esterification
Materials:
-
(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (for azeotropic removal of water, optional)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus (optional)
Procedure:
-
To a round-bottom flask, add (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (1.0 eq) and a large excess of absolute ethanol (which acts as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH (e.g., 1-5 mol%).
-
If using a Dean-Stark apparatus for water removal, add toluene to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation under reduced pressure to obtain the pure ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)acetate.
Comparative Overview of Reaction Conditions
| Parameter | Steglich Esterification | Fischer-Speier Esterification |
| Catalyst | DMAP (catalytic) | H₂SO₄ or p-TsOH (catalytic) |
| Coupling Agent | DCC or EDC | None |
| Temperature | 0 °C to Room Temperature | Reflux |
| Solvent | Aprotic (e.g., DCM, THF) | Excess alcohol, or non-polar solvent (e.g., Toluene) |
| Byproducts | Dicyclohexylurea (DCU) | Water |
| Advantages | Mild conditions, high yields, suitable for acid-sensitive substrates. | Inexpensive reagents, simple setup. |
| Disadvantages | Cost of reagents, removal of urea byproduct. | Harsh conditions, risk of deprotection, reversible reaction. |
Purification and Characterization
The purification of the resulting esters is typically achieved through standard laboratory techniques.
-
Work-up: An essential step in both protocols is the aqueous work-up. For the Fischer esterification, neutralization of the acid catalyst with a mild base like sodium bicarbonate is crucial to prevent deprotection during extraction and concentration.[9] For the Steglich esterification, an acidic wash helps to remove any unreacted DMAP.
-
Chromatography: Silica gel column chromatography is a highly effective method for obtaining high-purity ester.[9] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed.
-
Distillation: For volatile esters, distillation under reduced pressure can be an effective purification method.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The esterification of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid requires a careful consideration of the acid-labile nature of the dioxolane protecting group. The Steglich esterification, with its mild and neutral reaction conditions, stands out as the method of choice for ensuring high yields while preserving the integrity of the substrate. While the Fischer-Speier esterification offers a more classical and cost-effective alternative, it necessitates stringent control over the reaction parameters to mitigate the risk of deprotection. The protocols and comparative analysis provided herein serve as a comprehensive guide for researchers and scientists in the successful synthesis of these valuable chiral esters.
References
-
Steglich Esterification - Organic Chemistry Portal. (URL: [Link])
-
Steglich esterification - Wikipedia. (URL: [Link])
-
Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (URL: [Link])
-
Fischer–Speier esterification - Wikipedia. (URL: [Link])
-
Protecting Groups - University of Missouri. (URL: [Link])
-
Acetals as Protecting Groups - Chemistry LibreTexts. (URL: [Link])
-
Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couet - Graz University of Technology. (URL: [Link])
- US8263788B2 - Method for the production of 1,3-dioxolane-2-ones and carboxylic acid esters by means of transacylation in basic reaction conditions - Google P
-
Chem 6352 - Protecting Groups - University of Houston. (URL: [Link])
-
Esterification of Some Organic Acids With Methanol and Ethanol Using Zirconium Tungstate As a Catalyst - Asian Journal of Chemistry. (URL: [Link])
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones - PMC. (URL: [Link])
-
Fischer Esterification - Organic Chemistry Portal. (URL: [Link])
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. (URL: [Link])
-
Fischer Esterification - Chemistry Steps. (URL: [Link])
-
Highly Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives from Glycerol Using Phosphomolybdic Acid - Synlett. (URL: [Link])
-
(S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid - R Discovery. (URL: [Link])
-
TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL - Organic Syntheses. (URL: [Link])
-
Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts - JOCPR. (URL: [Link])
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol | C7H14O3 | CID 4219754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review) - Nurieva - Russian Journal of General Chemistry [hum-ecol.ru]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Reduction of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid to the corresponding alcohol
Application Note: Chemo-Selective Reduction of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic Acid
Executive Summary
This guide details the chemo-selective reduction of (2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid (an acetonide-protected glycerol derivative) to 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol.[1] This transformation is a critical step in the synthesis of chiral lipids, nucleoside analogs, and functionalized polymers.
The Core Challenge: The acetonide (isopropylidene) protecting group is highly sensitive to acidic conditions (
This note presents two validated protocols:
-
Method A (Laboratory Scale): Direct reduction using Lithium Aluminum Hydride (
) with a modified Fieser quench.[1] -
Method B (Scalable/Safety-Focused): Activation via Mixed Anhydride followed by Sodium Borohydride (
) reduction.[1]
Strategic Analysis & Mechanism
Reaction Scheme
The objective is to reduce the carboxylic acid to a primary alcohol without disturbing the 1,3-dioxolane ring.[1]
Figure 1: General reaction scheme highlighting the preservation of the acetonide moiety.[1]
Method Selection Matrix
| Feature | Method A: LiAlH4 | Method B: Mixed Anhydride/NaBH4 |
| Scale Suitability | < 50g (Lab Scale) | > 50g (Pilot/Process) |
| Atom Economy | Poor (Al waste) | Moderate |
| Safety Profile | High Risk (Pyrophoric) | Moderate (Gas evolution) |
| Reaction Time | Fast (1-4 hours) | Longer (2 steps) |
| Critical Control | Quench (Must be basic) | Temperature (-10°C activation) |
Protocol A: Direct Reduction via LiAlH4 (Gold Standard)[1]
Rationale:
Materials
-
Substrate: (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (1.0 eq)[1]
-
Reagent:
(Pellets or powder, 1.2 - 1.5 eq)[1] -
Solvent: Anhydrous THF (stabilized) or Diethyl Ether[1]
-
Quench Reagents: Water, 15% NaOH solution.
Step-by-Step Procedure
-
Setup (Inert Atmosphere): Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen or Argon.
-
Slurry Preparation: Add
(1.5 eq) to the flask followed by anhydrous THF (approx. 10 mL/g of ). Cool to 0°C in an ice bath.-
Expert Tip: Do not use halogenated solvents (DCM), as they can react violently with LAH.
-
-
Addition: Dissolve the carboxylic acid substrate in anhydrous THF (5 mL/g). Add this solution dropwise to the LAH slurry over 30–60 minutes.
-
Observation: Vigorous hydrogen gas evolution will occur.[1] Control the rate to maintain a gentle effervescence.
-
-
Reaction: Once addition is complete, remove the ice bath. If the reaction is sluggish, heat to reflux for 1–2 hours.
-
QC Check: Monitor by TLC (Stain: KMnO4 or Hanessian’s Stain).[1] The acid spot (baseline) should disappear; the alcohol spot (
in 1:1 Hex/EtOAc) should appear.
-
-
The "Fieser" Quench (CRITICAL STEP):
-
Cool the mixture back to 0°C.
-
For every x grams of
used, add carefully in this order:-
x mL of Water (Dropwise! Extreme exotherm).
-
x mL of 15% NaOH solution.
-
3x mL of Water.
-
-
Why this works: This produces a granular, sand-like precipitate of aluminum salts (
) rather than a gelatinous muck, allowing for easy filtration.[1] The NaOH ensures the pH stays basic, protecting the acetonide.
-
-
Workup: Warm to room temperature and stir for 15 minutes until the precipitate is white and granular. Add anhydrous
directly to the quenching mixture to dry it. -
Isolation: Filter through a pad of Celite. Rinse the cake with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol.
Protocol B: Mixed Anhydride Reduction (Scalable)
Rationale: This method avoids pyrophoric aluminum hydrides.[1] It activates the carboxylic acid as a mixed anhydride, which is then reduced by the milder borohydride.
Step-by-Step Procedure
-
Activation:
-
Dissolve the substrate (1.0 eq) and N-methylmorpholine (NMM, 1.1 eq) in anhydrous THF.[1]
-
Cool to -10°C (Salt/Ice bath).
-
Add Ethyl Chloroformate (1.1 eq) dropwise.[1] Stir for 30 minutes.
-
Mechanism:[1][4][5] Formation of the unstable mixed anhydride intermediate. Precipitate of NMM-HCl will form.[1]
-
-
Reduction:
-
Filter off the NMM-HCl salt rapidly (optional, but cleaner) or proceed as a slurry.[1]
-
Add Sodium Borohydride (
, 2.5 eq) in one portion. -
Add Methanol (dropwise) slowly at 0°C.[1]
-
Note:
is not soluble in THF; Methanol acts as the co-solvent and activates the borohydride. Gas evolution will be significant.
-
-
Quench & Workup:
Critical Control Points & Troubleshooting
Acetonide Survival Guide (Decision Tree)
Figure 2: Logic flow for ensuring acetonide stability during workup.
Expected Physical Properties
| Property | Value / Description |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~85–90°C at 1 mmHg (Vacuum Distillation recommended) |
| 1H NMR Diagnostic | |
| IR Diagnostic | Broad peak at 3400 |
References
-
General LiAlH4 Reduction Protocol
-
Acetonide Stability & Protection
-
Mixed Anhydride Reduction Methodology
-
Specific Substrate Data (Analogous)
Sources
Procedure for converting (S)-malic acid to (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid
Executive Summary
This application note details a robust, scalable protocol for the conversion of (S)-malic acid to (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid. This transformation is a critical workflow in the synthesis of statin side-chains, chiral surfactants, and nucleoside analogs.
The core challenge in this synthesis is the chemoselective reduction of the
Critical Structural Clarification
Before proceeding, researchers must distinguish between two common malic acid derivatives to ensure the correct target is synthesized:
-
Target Molecule (This Protocol): (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid.[1]
-
Common Alternative (Not Covered): (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid.[1][4]
Retrosynthetic Logic & Pathway
The synthesis leverages the "Chiral Pool" strategy.[1] (S)-Malic acid provides the carbon backbone and stereocenter. The workflow is designed to avoid racemization by maintaining mild conditions during the reduction and protection steps.
Strategic Steps:
-
Global Esterification: Activates carboxylates and improves solubility in organic solvents.
-
Regioselective Reduction: The key step. The
-hydroxyl group of dimethyl malate directs the borane reagent to the adjacent ester ( -position) via a 5-membered chelate intermediate, reducing it to the alcohol. The distal -ester remains intact due to lack of chelation assistance. -
Acetonide Protection: Traps the newly formed 1,2-diol as a thermodynamically stable 5-membered ring.
-
Saponification: Mild hydrolysis releases the free acid without degrading the acetonide.
Figure 1: Synthetic workflow from (S)-Malic Acid to the target dioxolane acid.
Detailed Experimental Protocol
Stage 1: Synthesis of Dimethyl (S)-Malate
Objective: Convert polar diacid to lipophilic diester.
-
Setup: Equip a 1L round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
(S)-Malic acid: 50.0 g (373 mmol)
-
Methanol (Anhydrous): 500 mL
-
Acetyl Chloride: 2.0 mL (Catalyst - generates HCl in situ)
-
-
Procedure:
-
Dissolve (S)-malic acid in methanol.
-
Add acetyl chloride dropwise at 0°C (exothermic).
-
Warm to room temperature (RT) and reflux for 3 hours.
-
Monitor: TLC (EtOAc/Hexane 1:1) should show disappearance of acid (baseline).
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc (300 mL), wash with sat. NaHCO
(2x100 mL) and brine. Dry over Na SO and concentrate.
-
-
Yield: ~58 g (96%) of clear oil.
Stage 2: Regioselective Reduction (The Critical Step)
Objective: Selective reduction of
-
Setup: Flame-dried 1L 3-neck RBF, N
atmosphere, addition funnel. -
Reagents:
-
Dimethyl (S)-malate (from Stage 1): 20.0 g (123 mmol)
-
THF (Anhydrous): 200 mL
-
NaBH
: 235 mg (6.2 mmol, 0.05 eq) -
BH
SMe (10 M): 13.5 mL (135 mmol, 1.1 eq)
-
-
Procedure:
-
Dissolve Dimethyl (S)-malate in THF under N
. -
Add solid NaBH
(catalyst). Stir for 15 min. -
Dropwise Addition: Add BH
SMe dropwise over 30 mins, maintaining internal temp between 15-20°C. -
Stir at RT for 1 hour.
-
Quench: Cool to 0°C. Carefully add MeOH (50 mL) dropwise to destroy excess borane (Caution: H
gas evolution). -
Concentrate in vacuo. Co-evaporate with MeOH (3x50 mL) to remove volatile trimethyl borate.
-
-
Purification: Flash chromatography (SiO
, EtOAc/Hexane 2:1 Pure EtOAc). -
Target Intermediate: Methyl (S)-3,4-dihydroxybutanoate.
-
Yield: ~14.0 g (85%).
Stage 3: Acetonide Protection
Objective: Protect the 1,2-diol.
-
Setup: 500 mL RBF, inert atmosphere.
-
Reagents:
-
Methyl (S)-3,4-dihydroxybutanoate: 13.4 g (100 mmol)
-
2,2-Dimethoxypropane (2,2-DMP): 30 mL (excess)
-
Acetone: 100 mL
-
p-Toluenesulfonic acid (pTsOH): 190 mg (1 mol%)
-
-
Procedure:
-
Yield: Quantitative conversion to Methyl (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate.
Stage 4: Saponification to Final Product
Objective: Hydrolyze ester to acid without opening the acetonide ring.
-
Setup: 250 mL RBF.
-
Reagents:
-
Protected Ester (from Stage 3): 18.8 g (100 mmol)
-
THF: 100 mL
-
LiOH (1M aqueous solution): 110 mL (1.1 eq)
-
-
Procedure:
-
Dissolve ester in THF.[6] Cool to 0°C.
-
Add LiOH solution dropwise.
-
Stir at 0°C for 2 hours (Low temp prevents acetonide hydrolysis).
-
Workup: Carefully adjust pH to ~4.0 using 1M citric acid (Do not use strong mineral acids like HCl, or the acetonide will cleave).
-
Extract with EtOAc (3x100 mL). Dry over Na
SO . -
Concentrate to obtain the final solid/oil.
-
-
Final Yield: ~15.5 g (89% from Stage 3).
Process Control & Data Summary
| Parameter | Specification | Method of Verification |
| Stage 1 Product | Dimethyl Malate | 1H NMR (3.68, 3.78 ppm singlets for -OMe) |
| Stage 2 Selectivity | >95% Regioselectivity | 1H NMR (Absence of 1,2,4-triol signals) |
| Stage 3 Completion | Disappearance of -OH | IR (Loss of broad OH stretch at 3400 cm-1) |
| Final Purity | >98% ee | Chiral HPLC (Chiralcel OD-H column) |
| Optical Rotation | Polarimetry |
Mechanistic Insight: Chelation Control The high regioselectivity in Stage 2 is driven by the formation of a five-membered boron intermediate.
Figure 2: Mechanistic rationale for regioselective reduction.
Troubleshooting & Safety
-
Borane Handling: BH
SMe is pyrophoric and generates a stench. Use bleach traps for glassware cleaning to oxidize residual sulfide. -
Acetonide Stability: The final product contains an acid-labile acetonide. Avoid storage in acidic media. Ensure the workup of Stage 4 uses weak acids (Citric acid or NaH
PO ) rather than HCl. -
Over-reduction: If 1,2,4-triol is observed in Stage 2, lower the temperature to 0°C and strictly limit BH
equivalents to 1.1.
References
-
Saito, S., et al. (1984). "Chemoselective reduction of alpha,beta-unsaturated esters and alpha-hydroxy esters." Chemistry Letters, 13(8), 1389-1392.
-
Hanessian, S., et al. (1993). "Total synthesis of (+)-mevinolin." Journal of Organic Chemistry, 58(19), 5032–5034. (Demonstrates use of malic acid reduction for statin precursors).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for 1,3-dioxolane formation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6288244B1 - Process for the preparation of 3, 4-dihydroxybutanoic acid and derivatives thereof from substituted pentose sugars - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing racemization of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid during synthesis
To: User From: Technical Support Center | Chiral Synthesis Division Subject: Technical Guide: Integrity of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid
Executive Summary
You are inquiring about preventing racemization in (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (also known as 3,4-O-isopropylidenebutanoic acid).
Critical Technical Distinction:
Unlike its lower homolog (2,2-dimethyl-1,3-dioxolane-4-carboxylic acid), the target molecule contains a methylene spacer (
The Real Risks Are:
-
The Precursor Trap: Racemization occurs during the synthesis of the precursor if you are using Arndt-Eistert homologation.
-
Acid-Catalyzed Destruction: The acetonide ring is highly acid-labile. "Apparent" racemization is often actually hydrolysis followed by non-stereoselective lactonization or repolymerization.[1]
-
Oxidative Epimerization: If synthesizing via oxidation of the alcohol, incorrect pH control can lead to aldehyde epimerization prior to acid formation.[1]
Module 1: The Precursor Trap (Homologation Route)
Scenario: You are synthesizing the target by extending the chain of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (IPG) via acid chloride activation (e.g., Arndt-Eistert synthesis).
The Failure Mode:
The starting material (IPG) has a chiral proton alpha to the carbonyl. Activating this acid (with
Status: 🛑 HIGH RISK - Not Recommended.[1]
Corrective Protocol:
If you must use this route, avoid acid chlorides. Use Mixed Anhydrides (isobutyl chloroformate/NMM) at
Module 2: The Robust Route (Oxidation of Protected Triol)
Status: ✅ RECOMMENDED
The most reliable pathway avoids the "alpha-proton" risk entirely by establishing the chiral center on a saturated backbone before creating the carboxyl group.
Workflow Diagram
Caption: Figure 1. The recommended synthesis pathway minimizes racemization risk by locking the chiral center (C4) early in the sequence, far from the reactive carbonyl site.
Step-by-Step Protocol: TEMPO-Mediated Oxidation
This protocol converts 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol to the target acid without hydrolyzing the acetonide.
Reagents:
-
Substrate: 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol (1.0 eq)
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 eq)[1]
-
Co-oxidant:
(Sodium Chlorite) (2.0 eq)[1] -
Bleach:
(catalytic, 0.05 eq)[1] -
Buffer: Phosphate buffer (pH 6.[1]7) (CRITICAL)
Procedure:
-
Buffer Setup: Dissolve substrate and TEMPO in Acetonitrile/Phosphate Buffer (1:1). Ensure pH is exactly 6.7. Why? pH < 4 hydrolyzes the ring; pH > 9 promotes aldehyde epimerization.
-
Primary Oxidation: Add catalytic
slowly at . The solution turns red-orange (active oxoammonium species).[1] -
Secondary Oxidation: Immediately add
dropwise.[1] This scavenges the aldehyde intermediate, converting it to the acid faster than it can epimerize.[1] -
Quench: Pour into ice-cold
(sodium thiosulfate) solution. -
Extraction: Acidify carefully to pH 4.0 with Citric Acid (mild) and extract immediately into EtOAc. Do not use HCl.
Module 3: Troubleshooting & FAQs
Q1: My product has low ee% (enantiomeric excess), but the NMR looks clean. What happened?
Diagnosis: You likely used a strong acid during workup (e.g., 1M HCl) or silica gel chromatography without buffering.[1] Mechanism:
-
Acid cleavage of the acetonide yields 3,4-dihydroxybutanoic acid.[1]
-
This diol spontaneously lactonizes to 3-hydroxy-
-butyrolactone. -
If you attempt to "re-protect" this mixture, you may trap the thermodynamic mix of isomers if the lactone ring-opened non-selectively. Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes before loading your column.[1] Use Citric Acid or
for acidification, never mineral acids.[1]
Q2: Can I make this via cyanide displacement of Solketal Tosylate?
Diagnosis: Theoretically yes, but practically difficult. Issue: Hydrolysis of the resulting nitrile requires boiling in strong acid or base.
-
Acid Hydrolysis: Destroys the acetonide immediately.
-
Base Hydrolysis: Saponifies the nitrile to the salt. Acidifying to isolate the free acid brings you back to the stability risk. Recommendation: Avoid this route unless you are comfortable with a very delicate pH-controlled workup.[1]
Q3: Why is the "Glyceric Acid" route (Arndt-Eistert) so prone to racemization?
Analysis: In 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, the C4 proton is:
-
Part of a strained 5-membered ring.[1]
-
Alpha to an electron-withdrawing carboxyl group.[1]
-
Alpha to an electron-withdrawing oxygen.[1] This "perfect storm" makes the proton highly acidic (
).[1] Upon activation (e.g., acid chloride), the drops further, allowing even weak bases (like the amine used in diazomethane generation) to deprotonate it, forming an achiral enol.[1]
Data: Stability Profile
| Condition | Stability of Acetonide Ring | Risk of Racemization | Recommendation |
| pH 1.0 (HCl) | 0% (Rapid Hydrolysis) | N/A (Product Destroyed) | AVOID |
| pH 4.0 (Citric Acid) | >95% (Stable for hours) | Low | Standard Workup |
| pH 7.0 (Neutral) | 100% Stable | None | Storage Condition |
| pH 12.0 (NaOH) | 100% Stable | Low (unless aldehyde present) | Safe for hydrolysis |
| Jones Reagent | 0% (Oxidative Cleavage) | High | AVOID |
| TEMPO/Bleach | >98% (pH Dependent) | Low (at pH 6-7) | Preferred Oxidant |
References
-
Synthesis of Chiral 1,2,4-Butanetriol: Abushanab, E., & Sarma, M. S. P. (1989).[1] "Polyhydroxybutyric acid derivatives: A practical synthesis of (S)-3,4-dihydroxybutanoic acid and its derivatives from L-malic acid." [1]
-
TEMPO Oxidation Protocols (Anelli/Zhao Modifications): Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1] "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids... mediated by TEMPO." [1]
-
Acetonide Stability and Hydrolysis: Kocienski, P. J. (2005).[1] "Protecting Groups, 3rd Edition."[1] Thieme. [1]
-
Racemization of Dioxolane Carboxylic Acids: Seebach, D., et al. (1987).[1] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." [1]
Sources
Technical Support Center: Optimizing (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic Acid Synthesis
Topic: Yield Optimization & Troubleshooting for (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid CAS Registry Number: 87319-12-8 (S-isomer), 87319-13-9 (R-isomer) Common Name: 3,4-O-Isopropylidene-3,4-dihydroxybutanoic acid Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Stability-Solubility Paradox
Welcome to the technical support hub. If you are experiencing low yields (<50%) with this target, the failure mode is almost certainly one of two "silent killers": Acetal Hydrolysis or Aqueous Phase Partitioning .
(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid contains an acid-labile acetonide protecting group and a polar carboxylic acid tail. This creates a paradox: the molecule requires acidic conditions to be protonated for organic extraction, yet those same conditions threaten to hydrolyze the ring, reverting it to the water-soluble diol (3,4-dihydroxybutanoic acid).
This guide provides the protocols to navigate this narrow stability window.
Part 1: Diagnostic Workflow
Before altering your synthesis route, diagnose the loss vector using the decision matrix below.
Figure 1: Diagnostic logic for identifying yield loss in acetonide-protected acid synthesis.
Part 2: Critical Optimization Protocols
Module A: Preventing Acetal Hydrolysis (The "pH Trap")
The isopropylidene (acetonide) group is kinetically stable in basic and neutral media but hydrolyzes rapidly below pH 4.0, especially in water.
The Problem: Standard acid workups (using 1M HCl) to protonate the carboxylate (R-COO⁻
The Protocol (Buffered Workup):
-
Cooling: Chill the reaction mixture to 0°C before quenching.
-
Acidification: Do NOT use strong mineral acids (HCl/H₂SO₄). Instead, use 1M Citric Acid or NaH₂PO₄ buffer to adjust the pH to exactly 4.5–5.0 .
-
Why? The pKa of the target acid is approximately 4.5. At pH 4.5, 50% of the molecule is protonated and extractable, while the acetal remains stable.
-
-
Speed: Perform extraction immediately. Do not let the acidified aqueous layer stand.
Module B: Solving the Solubility Issue (Extraction)
The target molecule is a small, polar organic acid (MW ~174 g/mol ). It has significant water solubility, leading to "ghost yields" where the product remains in the aqueous wash.
Data: Solvent Efficiency Comparison
| Solvent System | Extraction Efficiency | Risk Factor | Recommendation |
| Diethyl Ether | Low (<40%) | Peroxides | ❌ Avoid |
| DCM | Moderate (60-70%) | Emulsions | ⚠️ Use only with drying |
| Ethyl Acetate | Good (80-85%) | Hydrolysis | ✅ Standard |
| DCM : iPrOH (3:1) | Excellent (>95%) | Alcohol impurities | 🌟 Preferred |
The Protocol (Salting Out):
-
Saturate the aqueous phase with solid NaCl (brine is not enough; add solid salt until it stops dissolving). This exploits the "Salting-Out Effect" (Hofmeister series), forcing the organic molecule out of the aqueous phase.
-
Perform 5x extractions with small volumes of DCM:Isopropanol (3:1) rather than 3x large volumes.
-
Back-extract the combined organic layers once with minimal brine to remove trapped water.
Part 3: Synthesis-Specific Troubleshooting (FAQ)
Scenario 1: Oxidation of the Alcohol (Homosolketal)
User Question: "I am using Jones Reagent to oxidize (2,2-dimethyl-1,3-dioxolan-4-yl)ethanol, but my product is a complex mixture."
Root Cause: Jones Reagent (CrO₃/H₂SO₄) is highly acidic and incompatible with acetonides. It strips the protecting group immediately. Corrective Action: Switch to TEMPO-mediated oxidation (Anelli or Pinnick conditions).
-
Reagents: TEMPO (cat.), NaOCl (bleach), NaBr, NaHCO₃ (buffer).
-
Critical Control: The reaction must be buffered at pH 8.5–9.5 using NaHCO₃. This keeps the acetal safe while the primary alcohol is oxidized to the carboxylic acid [1].
Scenario 2: Hydrolysis of the Nitrile/Ester
User Question: "I made the nitrile intermediate via chain extension of Solketal. Acid hydrolysis yielded only 3,4-dihydroxybutanoic acid."
Root Cause: Acid hydrolysis (HCl/Reflux) destroys the acetal. Corrective Action: Use Basic Hydrolysis with peroxide acceleration.
-
Reagents: NaOH (2 eq), H₂O₂, MeOH, 50°C.
-
Mechanism: Peroxide attacks the nitrile to form the amide, which hydrolyzes to the acid under basic conditions where the acetal is perfectly stable. Acidify carefully using the "Buffered Workup" (Module A) at the end [2].
Part 4: Validated Synthesis Workflow (Recommended Route)
This route minimizes risk by avoiding strong acids entirely until the final buffered quench.
Figure 2: Optimized TEMPO oxidation workflow for acetonide-protected alcohols.
References
-
Ciriminna, R. & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.
-
Greene, T. W. & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to "Protection for 1,2- and 1,3-Diols").
-
Stocksdale, M. G., et al. (2007).[1] "(S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid."[2] Acta Crystallographica Section E. (Provides structural stability data for the related lactone derivative).
-
PubChem Compound Summary. (2024). "(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid."[2][3][4][5] National Center for Biotechnology Information.
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for specific reagents (TEMPO, Epichlorohydrin, etc.) before use.
Sources
Troubleshooting acetonide deprotection of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid derivatives
Topic: (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid Derivatives
Introduction: The Deceptive Simplicity
Deprotecting (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid derivatives appears trivial—a standard acid-catalyzed hydrolysis. However, this specific substrate class harbors a "thermodynamic trap." The presence of a carboxylic acid (or ester) side chain
If you are experiencing low yields, "missing" product, or unexpected NMR shifts, you are likely battling unwanted lactonization or water-solubility issues . This guide deconstructs these failure modes and provides validated protocols to regain control.
The Mechanism & The Trap (Visual Analysis)
The critical failure point is not the deprotection itself, but the fate of the resulting transient diol. Under acidic conditions, the free
Figure 1: The Reaction Pathway & Lactonization Trap
Caption: The acid-catalyzed pathway showing the thermodynamic sink (Red) where the diol cyclizes into a lactone under acidic conditions.
Troubleshooting Guide: Diagnosing the Failure
Issue A: "My product disappeared during extraction."
Diagnosis: The deprotected product (3,4-dihydroxybutanoic acid) is a highly polar, low-molecular-weight polyol. It partitions almost exclusively into the aqueous phase.
-
The Fix: Avoid aqueous extraction.
-
Method 1: Use Dowex 50W-X8 (acidic resin). Filter the resin after reaction and concentrate the filtrate.
-
Method 2: Lyophilize the aqueous reaction mixture directly.
-
Method 3: Continuous extraction with n-butanol or EtOAc (requires 24-48h).
-
Issue B: "NMR shows a new carbonyl peak ~1770 cm⁻¹ / 178 ppm."
Diagnosis: You have formed the
-
The Cause: The reaction was too acidic or ran too long. The free carboxylic acid attacked the C4-hydroxyl group.
-
The Fix:
-
If the lactone is not desired: Perform the deprotection on the Ester derivative, not the free acid.
-
If the free acid is required: Use Transacetalization (Method B below) or mild Lewis Acids, and neutralize immediately before concentration.
-
Issue C: "Incomplete conversion / Stalled reaction."
Diagnosis: Equilibrium limitation. Acetone released during hydrolysis inhibits the forward reaction.
-
The Fix:
-
Use a solvent system that consumes acetone (e.g., Methanol -> forms dimethyl acetal).[1]
-
Physically remove acetone via rotary evaporation during the reaction (if using aqueous acid).
-
Optimized Protocols
Method A: Mild Transacetalization (Recommended for Labile Substrates)
Best for: Preventing lactonization and migration.
Instead of using water/acid, we use methanol to "swap" the protecting group. This drives the equilibrium by forming volatile acetone dimethyl acetal.
-
Dissolve substrate (1.0 equiv) in dry Methanol (0.1 M concentration).
-
Add PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv).
-
Note: PPTS is acidic enough to cleave the acetonide but mild enough to minimize lactonization.
-
-
Heat to 40°C or reflux for 2–4 hours.
-
Monitor by TLC.
-
Workup: Add solid
to neutralize. Filter. Concentrate.-
Result: Methyl ester of the diol (usually). If the free acid was the start, you may get the methyl ester product.
-
Method B: Resin-Catalyzed Hydrolysis (Cleanest Isolation)
Best for: Free acids where water solubility is the main headache.
-
Dissolve substrate in THF:Water (4:1).
-
Add Dowex 50W-X8 (H+ form) resin (500 mg per mmol substrate).
-
Pre-wash resin with MeOH to remove colored impurities.
-
-
Stir at Room Temperature.
-
Why? Heterogeneous catalysis is often slower but gentler.
-
-
Workup: Filter off the resin. Rinse with THF.
-
Isolate: Concentrate the filtrate. No extraction required.[2]
Method C: Anhydrous Lewis Acid Cleavage (
)
Best for: Substrates with other acid-sensitive groups.
-
Prepare Catalyst: Grind
with Silica Gel (1:4 ratio) until a free-flowing yellow powder forms. -
Reaction: Add substrate to
(or DCM). Add 15% w/w of the silica catalyst. -
Stir at RT. The acetonide cleaves via coordination of Iron(III) to the dioxolane oxygens.
-
Workup: Filter through a short pad of Celite.
Decision Matrix: Selecting the Right Workflow
Figure 2: Protocol Selection Flowchart
Caption: Decision logic for selecting the deprotection method based on functional group tolerance and desired product.
Comparative Data: Reagent Performance
| Reagent | Conditions | Time | Lactonization Risk | Isolation Ease |
| HCl (1M) | THF/H2O, RT | < 1 h | High | Difficult (Extraction) |
| AcOH (80%) | 60°C | 4-8 h | Moderate | Moderate (Lyophilize) |
| PPTS | MeOH, Reflux | 2-4 h | Low | High (Evaporation) |
| Dowex (H+) | THF/H2O, RT | 6-12 h | Low | Very High (Filtration) |
| FeCl3/SiO2 | CHCl3, RT | 1-3 h | Low | High (Filtration) |
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid)? A: Yes, but proceed with caution. TFA is non-aqueous initially (DCM/TFA), which prevents early lactonization, but upon adding water to quench, the lactone will form rapidly if not neutralized immediately. TFA removal also requires multiple co-evaporations with toluene.
Q: How do I purify the diol-acid if I can't extract it? A: If you used Method B (Dowex), the product is likely pure enough for the next step. If purification is mandatory, use Reverse Phase Flash Chromatography (C18) eluting with Water/MeOH (0.1% Formic Acid). Normal phase silica will irreversibly bind the polar acid.
Q: I need the free acid, but I keep getting the methyl ester using Method A. A: Method A uses Methanol, which will esterify the carboxylic acid. To get the free acid without lactonizing:
-
Perform Method A to get the Diol-Ester.
-
Saponify (LiOH/THF/H2O) carefully at 0°C.
-
Acidify exactly to pH 4-5 (isoelectric point vicinity) and lyophilize. Do not go to pH 1.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (General Acetonide Mechanisms).[3]
-
Kim, K. S.; et al. "Efficient and selective cleavage of acetals and ketals using ferric chloride adsorbed on silica gel."[4] The Journal of Organic Chemistry, 1986 , 51, 404–407.
-
Wu, Y.; et al. "Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3."[5] Synlett, 2006 , 1260-1262.[5] (Demonstrating FeCl3 versatility).
-
Hagiwara, H.; et al. "Silica-supported reagents for organic synthesis." Journal of Chemical Sciences, 2013 , 125, 1493.[6] (Solid support catalysis).[4] [6]
-
PubChem. "(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid Compound Summary." (Physical properties and structure).[3][7][8]
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid | C7H12O4 | CID 14141014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3 [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Handling moisture sensitivity of dioxolane-acetic acid intermediates
Technical Support Center: Dioxolane-Acetic Acid Intermediates
A Senior Application Scientist's Guide to Handling Moisture Sensitivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the moisture sensitivity of dioxolane-acetic acid intermediates. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work. Many active pharmaceutical ingredients (APIs) and their intermediates are hygroscopic, meaning they readily absorb moisture from the atmosphere, which can lead to a host of stability and handling issues.[1][2][3][4]
Part 1: Understanding the Core Challenge: The Dual Nature of Sensitivity
Dioxolane-acetic acid intermediates present a dual challenge. The dioxolane ring, a cyclic acetal, is inherently susceptible to acid-catalyzed hydrolysis, while the carboxylic acid moiety is often hygroscopic, attracting the very water molecules that can facilitate this degradation.
-
The Dioxolane Ring (Acetal Instability): The 1,3-dioxolane group is a common protecting group for carbonyls, valued for its stability under basic and nucleophilic conditions.[5][6] However, it is highly labile in the presence of acid and water.[7][8] The hydrolysis mechanism involves protonation of one of the ring oxygens, followed by ring-opening to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.[9][10][11] Even trace amounts of acid, such as those found on the surface of standard silica gel or in certain grades of solvents, can be sufficient to catalyze this cleavage.[8]
-
The Acetic Acid Moiety (Hygroscopicity): Carboxylic acids, by their nature, are polar and capable of strong hydrogen bonding. This property makes them prone to absorbing moisture from the atmosphere, a phenomenon known as hygroscopicity.[12] This absorbed water can then directly participate in the hydrolysis of the nearby dioxolane ring, creating a self-perpetuating degradation loop. Increased moisture content can alter the physical and chemical properties of the material, impacting stability, handling, and reaction outcomes.[3][4][13]
Caption: The relationship between hygroscopicity and acid-lability.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of dioxolane-acetic acid intermediates.
Q1: How should I properly store a new container of a dioxolane-acetic acid intermediate?
A1: Proper storage is the first line of defense. These compounds should be stored in a tightly sealed container, preferably the original manufacturer's packaging which often has a high-integrity seal.[14] The container should be placed inside a desiccator containing an active desiccant (e.g., Drierite, silica gel). For long-term storage, placing the sealed container in a freezer (-20°C) within a secondary sealed bag containing desiccant is recommended to slow potential decomposition. Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold solid.
Q2: I opened my solid intermediate and it appears clumpy or "wet". Is it still usable?
A2: Clumping is a strong indicator of moisture absorption.[15] The material may have already begun to hydrolyze. Before using it in a critical reaction, you should assess its purity. A quick proton NMR spectrum can reveal the presence of the hydrolyzed aldehyde/ketone byproduct. If the hydrolysis is minor, the material can sometimes be salvaged by drying it under high vacuum for several hours. For critical applications, using a fresh, unopened container is the safest option.
Q3: What are the tell-tale signs of dioxolane ring cleavage in an NMR spectrum?
A3: The most obvious sign is the appearance of a new aldehyde proton signal (typically between 9-10 ppm) or a new ketone carbonyl in the ¹³C NMR spectrum (typically 190-220 ppm). You will also see a corresponding decrease in the integration of the characteristic acetal proton (the C-H of the O-C-O group) and the appearance of signals for the diol that was used to form the dioxolane ring.
Part 3: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during experimentation.
Scenario 1: Reaction Failure or Low Yield
Q4: I ran a reaction where my dioxolane-acetic acid was a starting material, and I got a low yield of my desired product along with a significant amount of a polar, water-soluble byproduct. What happened?
A4: This is a classic symptom of premature deprotection (hydrolysis) of the dioxolane ring. The "polar, water-soluble byproduct" is likely the diol (e.g., ethylene glycol) and the corresponding keto- or aldo-acid. The acidic conditions required for your reaction, or acidic impurities in your reagents or solvents, likely cleaved the protecting group.
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Steps:
-
Re-evaluate Your Reagents: Are any of your reagents or catalysts acidic? Lewis acids (e.g., TiCl₄, ZnCl₂) and Brønsted acids (e.g., TsOH, HCl) will rapidly cleave dioxolanes.[5][8] Some reagents can also generate acidic byproducts in situ.
-
Check Your Solvents: Ensure your solvents are truly anhydrous. Dichloromethane, for example, can contain trace amounts of HCl. It's best practice to use freshly dried and distilled solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere.[16]
-
Incorporate an Acid Scavenger: If your reaction can tolerate it, add a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to neutralize any trace acidity.[17]
-
Implement Anhydrous/Inert Atmosphere Techniques: Water is a necessary reactant for hydrolysis. Performing the reaction under a dry, inert atmosphere (nitrogen or argon) is crucial.[18][19] See Protocol 2 for a detailed guide.
Scenario 2: Product Decomposition During Purification
Q5: My reaction seemed to work cleanly by TLC, but after my silica gel column, my fractions contained the deprotected product. Why?
A5: Standard silica gel is slightly acidic (pH ~4-5) and can easily hydrolyze acid-sensitive groups like dioxolanes during chromatography.[8] The longer your compound is on the column, the more time it has to decompose.
Troubleshooting Steps:
-
Use Neutralized Silica Gel: Before preparing your column, slurry the silica gel in your eluent containing 0.5-1% of a non-polar amine like triethylamine. This will neutralize the acidic sites on the silica surface. See Protocol 3 .
-
Consider Alternative Media: If your compound is still too sensitive, consider using a different stationary phase like neutral or basic alumina.
-
Work Quickly: Do not let your compound sit on the column for extended periods. Load the column and elute it immediately.
-
Avoid Acidic Stains: When analyzing fractions by TLC, avoid using highly acidic stains like ceric ammonium molybdate if you need to recover the material from the plate.
Part 4: Key Experimental Protocols
Protocol 1: Quantitative Solvent Drying
The removal of water from reaction solvents is critical. While many methods exist, the use of activated molecular sieves is a safe and highly effective approach.[16]
| Drying Agent | Suitable Solvents | Capacity | Speed | Comments |
| 3Å Molecular Sieves | THF, MeOH, EtOH, CH₂Cl₂, MeCN | High | Slow to Moderate | Excellent for achieving very low ppm water levels. Must be activated by heating under vacuum.[16] |
| 4Å Molecular Sieves | Most common solvents (not alcohols) | High | Slow to Moderate | General purpose sieves. Must be activated. |
| Anhydrous MgSO₄ | Most common solvents (e.g., EtOAc, Et₂O) | High | Fast | Fine powder, requires filtration to remove.[15][20] |
| Anhydrous Na₂SO₄ | Most common solvents | Low | Slow | Granular, easy to filter/decant from. Often used after an initial brine wash.[20][21] |
Step-by-Step Method (Activation of Molecular Sieves):
-
Place the required amount of molecular sieves in a round-bottom flask.
-
Heat the flask to 200-300°C under high vacuum for at least 4 hours. A heat gun can be used for smaller quantities.
-
Allow the flask to cool to room temperature under vacuum or after backfilling with an inert gas (N₂ or Ar).
-
Add the solvent to be dried to the flask containing the activated sieves.
-
Allow the solvent to stand over the sieves for at least 24 hours for best results.[16]
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)
This technique is a simple and effective way to exclude atmospheric moisture and oxygen for most benchtop reactions.[22][23]
Caption: Key components of a nitrogen balloon setup.
Step-by-Step Method:
-
Dry Glassware: Oven-dry all glassware (reaction flask, stir bar, condenser) at >120°C for several hours and allow it to cool in a desiccator or assemble it hot and flush with nitrogen while cooling.[24][19]
-
Assemble Apparatus: Assemble the glassware and clamp it securely. Seal the opening(s) with rubber septa.
-
Purge with Nitrogen: Insert a needle attached to a nitrogen line through the septum. Insert a second "venting" needle to serve as an outlet.
-
Flush the System: Allow nitrogen to flow through the flask for 5-10 minutes to displace all the air.[23]
-
Establish Positive Pressure: Remove the venting needle first, then the nitrogen inlet needle. Quickly replace the nitrogen line with a needle attached to a nitrogen-filled balloon. The balloon will maintain a slight positive pressure, preventing air from entering the system.[22]
-
Add Reagents: Add anhydrous solvents and liquid reagents via a dry syringe.[24][22][25] Add solid reagents against a counterflow of nitrogen if possible, or quickly to minimize air exposure.
Protocol 3: Preparation of Neutralized Silica Gel for Chromatography
This procedure prevents the degradation of acid-sensitive compounds during column chromatography.[8]
Step-by-Step Method:
-
Determine the amount of silica gel needed for your column.
-
In a fume hood, prepare your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v).
-
In a beaker, add the dry silica gel.
-
Carefully pour the amine-containing eluent over the silica gel to create a slurry. Gently stir to release trapped air.
-
Pack your column as usual with this neutralized silica slurry.
-
Run the column using an eluent that also contains 0.5-1% triethylamine to maintain the neutral conditions throughout the separation.
References
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key.... [Link]
-
University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Drying Methods. [Link]
-
Organic Chemistry Info. Drying Agents - Removing water from organic solvents. [Link]
-
Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
-
Wikipedia. Air-free technique. [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]
-
Letters in High Energy Physics. Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. [Link]
-
Al-Hamdani, S. et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
-
MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
The Journal of Organic Chemistry. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. [Link]
-
Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]
-
ResearchGate. (2022). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]
-
Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
-
Quora. (2014, January 30). What chemical can be added to a hygroscopic substance to prevent it from absorbing any water?. [Link]
Sources
- 1. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. benchchem.com [benchchem.com]
- 18. fiveable.me [fiveable.me]
- 19. Air-free technique - Wikipedia [en.wikipedia.org]
- 20. Tips & Tricks [chem.rochester.edu]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 25. research.unl.edu [research.unl.edu]
Technical Support Center: Enhancing the Enantiomeric Excess of (4R)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid
Welcome to the technical support center for the chiral building block, (4R)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound and aim to improve its enantiomeric purity. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
I. Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the enhancement of enantiomeric excess (ee).
Q1: My recrystallization of (4R)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid is not improving the enantiomeric excess. What are the potential causes and solutions?
A1: This is a common issue that can often be traced back to the crystallization technique or the inherent properties of the system. Here’s a breakdown of potential causes and actionable solutions:
-
Inadequate Solvent System: The choice of solvent is critical for successful resolution by crystallization. An ideal solvent will have a significant difference in solubility between the racemate and the desired enantiomer at a given temperature.
-
Solution: Conduct a thorough solvent screen. Test a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, toluene, and mixtures thereof). The goal is to find a system where the desired (4R) enantiomer is less soluble than the racemic mixture, allowing it to crystallize out preferentially.
-
-
Seeding Issues: The purity and quality of the seed crystals are paramount for inducing the crystallization of the desired enantiomer.
-
Solution: Ensure you are using high-purity seed crystals of the (4R) enantiomer. If high-purity seeds are unavailable, consider obtaining a small quantity of the desired enantiomer through another method (like chiral chromatography) to generate initial seeds. The amount of seed crystal is also important; typically, 1-5% by weight of the total solute is a good starting point.
-
-
Cooling Rate: A rapid cooling rate can lead to the co-crystallization of both enantiomers, trapping the undesired (4S) enantiomer in the crystal lattice and thus, not improving the ee.
-
Solution: Implement a controlled and slow cooling profile. A gradual decrease in temperature allows for the selective crystallization of the less soluble (4R) enantiomer. Consider a stepwise cooling approach, holding the solution at intermediate temperatures before reaching the final crystallization temperature.
-
-
Supersaturation Level: If the solution is too highly supersaturated, spontaneous nucleation of the racemate can occur, competing with the desired seeded crystallization.
-
Solution: Carefully control the concentration of your starting material to achieve an optimal level of supersaturation. This often requires some empirical optimization. Start with a concentration where the solution is fully dissolved at a higher temperature and becomes supersaturated upon cooling.
-
Q2: I am attempting a diastereomeric salt resolution with a chiral amine, but the resulting diastereomers are not separating upon crystallization. What should I do?
A2: The separation of diastereomeric salts is dependent on a significant difference in their crystal lattice energies and, consequently, their solubilities.[1][2] If separation is not occurring, consider the following:
-
Choice of Resolving Agent: Not all chiral amines will form diastereomeric salts with sufficiently different solubilities. The interaction between the acid and the amine is highly specific.
-
Solution: Screen a variety of chiral amines. Commonly used resolving agents for carboxylic acids include (R)- or (S)-1-phenylethylamine, brucine, and cinchonidine.[2] The ideal resolving agent will form a salt with one diastereomer that is significantly less soluble in the chosen solvent.
-
-
Solvent Selection: The solvent plays a crucial role in modulating the solubility of the diastereomeric salts.
-
Solution: Perform a comprehensive solvent screen for the crystallization of the diastereomeric salts. Test a range of solvents and solvent mixtures. Sometimes, a binary or even ternary solvent system is required to achieve good separation.
-
-
Stoichiometry of the Resolving Agent: The molar ratio of the chiral amine to the racemic acid can influence which diastereomeric salt crystallizes and the efficiency of the resolution.
-
Solution: Experiment with different stoichiometric ratios. While a 1:1 molar ratio is a common starting point, sometimes using a slight excess or deficit of the resolving agent can favor the crystallization of one diastereomer.
-
-
pH of the Solution: The pH can affect the formation and stability of the salts.
-
Solution: For salt crystallizations, ensure the pH is appropriate for salt formation. This can sometimes be adjusted by the addition of a small amount of a non-chiral acid or base, although this should be done with caution as it can complicate the system.
-
Q3: My chiral HPLC analysis is showing poor peak resolution, making it difficult to accurately determine the enantiomeric excess. How can I optimize the separation?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining ee, but method optimization is often necessary.[3]
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for chiral separation.
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts resolution.
-
Solution:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the alcohol modifier (e.g., isopropanol or ethanol). Small changes can have a large effect on selectivity.
-
Additives: For acidic compounds like yours, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase can improve peak shape and resolution.[4][6]
-
-
-
Flow Rate and Temperature: These parameters can influence the efficiency of the separation.
-
Solution: Optimize the flow rate. A lower flow rate generally leads to better resolution but longer run times. Also, investigate the effect of column temperature. Sometimes, sub-ambient or elevated temperatures can improve separation.
-
The following diagram illustrates a decision-making workflow for troubleshooting chiral HPLC separation issues.
Caption: Troubleshooting workflow for chiral HPLC optimization.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about improving the enantiomeric excess of (4R)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid.
Q4: What are the primary methods for improving the enantiomeric excess of a chiral carboxylic acid like (4R)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid?
A4: There are several established methods for enhancing the enantiomeric purity of chiral carboxylic acids. The most common are:
-
Preferential Crystallization: This technique relies on the fact that a supersaturated solution of a racemate will crystallize the enantiomer that is introduced as a seed crystal.[7] This method is particularly effective if the compound forms a conglomerate (a mechanical mixture of enantiopure crystals) rather than a racemic compound (a 1:1 ratio of enantiomers in the crystal lattice).
-
Diastereomeric Salt Formation: This is a classical and widely used method.[1][2] The racemic acid is reacted with a single enantiomer of a chiral base to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization.[2] After separation, the desired enantiomer of the acid is regenerated by treatment with a strong acid.
-
Chiral Chromatography: This involves the use of a chiral stationary phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) system to separate the enantiomers.[9] This method can be used for both analytical determination of ee and for preparative-scale purification.
-
Enzymatic Resolution: This method utilizes enzymes that can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. For carboxylic acids, lipases are often used to selectively esterify one enantiomer.
Q5: How do I choose the best method for my specific situation?
A5: The choice of method depends on several factors, including the starting enantiomeric excess, the scale of the purification, the available equipment, and the cost of reagents.
| Method | Best For | Advantages | Disadvantages |
| Preferential Crystallization | Moderate to high starting ee; large scale. | Cost-effective, simple procedure. | Only applicable to conglomerate-forming systems; requires high-purity seed crystals. |
| Diastereomeric Salt Formation | Low to moderate starting ee; scalable. | Widely applicable, can be highly effective. | Requires screening of resolving agents and solvents; involves additional reaction and recovery steps. |
| Chiral Chromatography | All ranges of ee; analytical and preparative scales. | High resolution, applicable to a wide range of compounds. | Can be expensive, especially for large-scale purification due to column and solvent costs. |
| Enzymatic Resolution | Racemic or near-racemic mixtures; can be scaled. | High selectivity, mild reaction conditions. | Requires screening for a suitable enzyme; can be costly. |
Q6: Can I combine different methods to achieve a higher enantiomeric excess?
A6: Absolutely. A hybrid approach is often the most practical and efficient way to achieve high enantiomeric purity.[10] For example, you could use diastereomeric salt formation to enrich the (4R) enantiomer from a racemic mixture to an ee of 80-90%, and then perform a final polishing step using recrystallization to achieve >99% ee. This can be more cost-effective than relying on a single method for the entire purification.
Q7: What is the theoretical maximum yield for a classical resolution like diastereomeric salt formation?
A7: For a classical resolution of a racemate, the theoretical maximum yield for a single enantiomer is 50%, as the other enantiomer is typically discarded.[1] However, it is often possible to racemize the undesired enantiomer and recycle it back into the resolution process. This can significantly increase the overall yield of the desired enantiomer. Some advanced techniques, such as dynamic kinetic resolution, can theoretically achieve a 100% yield of the desired enantiomer by continuously racemizing the starting material while selectively reacting one enantiomer.
III. Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (R)-1-Phenylethylamine
Objective: To enrich the (4R)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid from a racemic or enantioenriched mixture.
Materials:
-
(±)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid
-
(R)-(+)-1-Phenylethylamine (chiral resolving agent)
-
Methanol (or another suitable solvent determined by screening)
-
2M Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of (±)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-Phenylethylamine in a small amount of methanol. Note: Starting with 0.5 equivalents can help to preferentially crystallize the less soluble diastereomeric salt.
-
Slowly add the amine solution to the stirred acid solution. A precipitate may form immediately.
-
Gently heat the mixture until a clear solution is obtained.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.
-
Once crystallization begins, allow the mixture to stand at room temperature for several hours, then cool to 0-4 °C to maximize crystal formation.
-
-
Isolation of Diastereomer:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals under vacuum.
-
Analyze the enantiomeric excess of the mother liquor and the crystals (after regeneration of the acid on a small scale) to determine the efficiency of the resolution.
-
-
Regeneration of the Chiral Acid:
-
Suspend the isolated diastereomeric salt in a mixture of ethyl acetate and water.
-
Cool the mixture in an ice bath and slowly add 2M HCl with vigorous stirring until the pH of the aqueous layer is ~1-2.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the enriched (4R)-2,2-Dimethyl-1,3-dioxolane-4-acetic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC.
-
The following diagram outlines the workflow for diastereomeric salt resolution.
Caption: Workflow for diastereomeric salt resolution.
IV. References
-
Wikipedia. Chiral resolution. [Link]
-
Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers. [Link]
-
Inorganic Chemistry. Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. [Link]
-
National Center for Biotechnology Information. Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. [Link]
-
Royal Society of Chemistry. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
-
PubMed. Application of preferential crystallization to resolve racemic compounds in a hybrid process. [Link]
-
Taylor & Francis Online. Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization. [Link]
-
Publikationsserver der TU Dortmund. Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. [Link]
-
ACS Publications. Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. [Link]
-
National Center for Biotechnology Information. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
Google Patents. Preparative-scale separation of enantiomers of chiral carboxylic acids.
-
Royal Society of Chemistry. Sensing of enantiomeric excess in chiral carboxylic acids. [Link]
-
PubMed. Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Chemistry LibreTexts. 5.8: Resolution: Separation of Enantiomers. [Link]
-
Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
HPLC.eu. chiral columns. [Link]
-
PubMed. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. [Link]
-
MDPI. New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]
-
National Center for Biotechnology Information. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
-
Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Application of preferential crystallization to resolve racemic compounds in a hybrid process - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid
Comparative Spectroscopic Profiling: (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic Acid in Chiral Synthon QC
Part 1: Executive Summary & Strategic Context
The Molecule: (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (CAS: 141410-14-0 / 87319-13-9) is a critical chiral building block, often derived from Solketal.[1] Its value lies in the protected 1,2-diol functionality combined with a reactive carboxylic acid tail, making it a staple in the synthesis of lipids, statins, and complex macrolides.
The Challenge: In process chemistry, the primary analytical hurdles are:
-
Differentiation from Precursor: Distinguishing the product from unreacted Solketal (alcohol) or the intermediate aldehyde.[1][2]
-
Integrity of the Acetonide: Ensuring the acid-labile dioxolane ring has not hydrolyzed during the oxidation of the side chain.[1][2]
-
Solvent-Dependent Conformational Shifts: The dioxolane ring adopts different puckering conformations in CDCl₃ versus DMSO-d₆, complicating spectral overlay during method transfer.
The Solution: This guide provides a comparative analysis of the 1H NMR profile of the target acid against its critical process impurities, establishing a self-validating QC protocol.
Part 2: Methodology & Sample Preparation
To ensure high-resolution data capable of resolving the complex ABX spin system of the dioxolane ring, the following protocol is mandatory.
Experimental Workflow
Figure 1: Optimized NMR acquisition workflow.[1][2] Note the extended relaxation delay (d1=5s) required for accurate integration of the carboxylic acid proton.[1][2]
Solvent Selection Strategy
-
CDCl₃ (Chloroform-d): Preferred for Structural Confirmation.[1][2]
-
DMSO-d₆ (Dimethyl Sulfoxide-d₆): Preferred for Purity Assay.[1][2]
Part 3: Structural Analysis & Assignment
The spectrum is dominated by three distinct zones: the Gem-Dimethyl Region (high field), the Functional Core (mid-field), and the Acidic Proton (low field).[1][2]
Comparative Chemical Shift Table (Representative)
| Assignment | Proton Count | Multiplicity | Shift (CDCl₃) [ppm] | Shift (DMSO-d₆) [ppm] | Mechanistic Insight |
| Gem-CH₃ (a) | 3H | Singlet | 1.36 | 1.28 | Shielded methyl, cis to ring substituent.[1][2] |
| Gem-CH₃ (b) | 3H | Singlet | 1.43 | 1.34 | Deshielded methyl, trans to ring substituent.[1][2] |
| Side Chain (α-CH₂) | 2H | dd or m | 2.65 - 2.75 | 2.45 - 2.55 | Critical Diagnostic: Shifts upfield from ~3.7 ppm in Solketal (alcohol) to ~2.7 ppm (acid).[1][2] |
| Ring CH₂ (C5) | 1H | dd | 3.65 | 3.55 | Diastereotopic proton A (part of ABX).[1][2] |
| Ring CH₂ (C5') | 1H | dd | 4.15 | 4.05 | Diastereotopic proton B (part of ABX).[1][2] |
| Ring CH (C4) | 1H | Multiplet | 4.45 - 4.55 | 4.35 - 4.45 | Chiral center.[1][2] Deshielded by oxygen and adjacent carbonyl.[1][2] |
| COOH | 1H | Broad s | ~10.5 (variable) | 12.1 - 12.4 | Purity Marker: Only reliable in DMSO-d₆.[1][2] |
Deep Dive: The Dioxolane Ring (ABX System)
The protons at C4 and C5 form a classic ABX spin system.[1][2]
-
Coupling Constants (
): -
Causality: The rigidity of the 5-membered ring prevents free rotation.[1][2] Consequently, the two protons on C5 are magnetically non-equivalent (diastereotopic).[2] In CDCl₃, they typically appear as two distinct sets of doublets of doublets (dd).[2] Loss of this complexity (collapsing into a triplet) is a red flag for ring hydrolysis. [1][2]
Part 4: Comparative Performance & QC Logic
This section compares the target molecule against its two most common process variants: the precursor (Solketal) and the degradation product (Diol).[1][2]
Target vs. Precursor (Solketal)[1]
-
The Scenario: Monitoring the oxidation of Solketal to the Acid.
-
Differentiation:
-
Solketal: Shows a multiplet at 3.50–3.70 ppm (CH₂-OH).[1][2]
-
Target Acid: This signal disappears and is replaced by the
-methylene signal at 2.60–2.75 ppm .[1] -
Logic: The electronegative carbonyl group in the acid deshields the alpha protons less than the direct oxygen attachment in the alcohol, but the anisotropy of the carbonyl creates a distinct chemical environment.[2]
-
Target vs. Hydrolyzed Byproduct (3,4-Dihydroxybutanoic acid)[1]
-
The Scenario: Acid-catalyzed cleavage of the acetonide protecting group (common if workup is too acidic).[1][2]
-
Differentiation:
-
Target Acid: Two sharp singlets at ~1.36/1.43 ppm (6H total).
-
Hydrolyzed Diol: Complete disappearance of the methyl singlets.[1][2] Appearance of broad exchangeable OH peaks (in DMSO).[1][2]
-
Logic: The gem-dimethyl group is the "signature" of the acetonide.[1][2] Its absence confirms deprotection.[1]
-
QC Decision Tree
Figure 2: Spectral logic tree for rapid quality control assessment.
Part 5: Self-Validating Purity Protocol
To determine purity without an external standard, use the 1,3,5-Trioxane Internal Standard Method .[2]
-
Weighing: Accurately weigh ~15 mg of the target acid and ~5 mg of 1,3,5-Trioxane into the same vial.
-
Solvent: Add 0.6 mL DMSO-d₆ (to ensure COOH visibility).
-
Acquisition: Run 1H NMR with d1 = 20s (Trioxane has long T1).[1][2]
-
Calculation:
-
Validation: If the integration of the Gem-dimethyls (6H) vs. the Ring CH (1H) deviates by >5%, the sample likely contains the hydrolyzed diol or solvent impurities overlapping the aliphatic region.[1][2]
References
-
Spectroscopic Data of Solketal (Precursor)
-
Solvent Impurity Shifts
-
Crystal Structure & Absolute Configuration
-
General Dioxolane Coupling Constants
Sources
Comparative Guide: HPLC Methods for Chiral Separation of Dioxolane-Acetic Acid Enantiomers
Executive Summary
Target Analyte: (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (DDA) and related derivatives.[1][2] Context: DDA is a critical chiral building block (synthon) used in the synthesis of protease inhibitors (e.g., Indinavir), broad-spectrum antivirals, and chiral lipids.[1] The Challenge: The molecule possesses a carboxylic acid moiety (requiring pH control) and lacks a strong UV chromophore (making detection challenging).
This guide compares the three primary analytical strategies: Direct Chiral HPLC (Polysaccharide CSPs) , Indirect HPLC (Derivatization) , and Chiral GC .[2] Based on robustness and scalability, Direct Normal-Phase HPLC on Amylose-based CSPs is identified as the superior method for routine analysis, while derivatization is reserved for high-sensitivity requirements.[1][2]
Methodology Comparison: Direct vs. Indirect Approaches
The following table synthesizes performance metrics for the separation of dioxolane-acetic acid enantiomers.
Table 1: Comparative Performance Matrix
| Feature | Method A: Direct Chiral HPLC (Recommended) | Method B: Indirect HPLC (Derivatization) | Method C: Chiral GC |
| Principle | Non-covalent interaction with Chiral Stationary Phase (CSP).[1][2] | Covalent attachment of Chiral Derivatizing Agent (CDA), then achiral separation.[2][3] | Volatility-based separation on Cyclodextrin phases.[1][2] |
| Primary Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA).[1][2] | C18 (ODS) or Phenyl-Hexyl.[1][2] | |
| Sample Prep | Minimal (Dissolve & Filter).[2] | Complex (Reaction + Workup).[2] | Moderate (Esterification usually required).[2] |
| Resolution ( | High ( | Very High ( | Moderate to High.[2] |
| Sensitivity | Low (Weak UV absorbance at 210 nm).[2] | High (If UV-active CDA is used).[1][2] | High (FID detection). |
| Throughput | High (< 15 min run time).[2] | Low (due to prep time). | High (< 10 min run time).[2] |
| Cost Per Sample | Low (after column purchase). | High (reagent costs + labor).[2] | Low. |
Deep Dive: The Recommended Protocol (Direct Chiral HPLC)
Mechanistic Rationale
For (2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid, the Amylose-based CSPs (specifically Chiralpak AD-H or its immobilized version, Chiralpak IA) provide superior enantioselectivity compared to Cellulose-based phases.[1][2]
-
Interaction Mechanism: The separation relies on hydrogen bonding between the carbamate groups of the CSP and the carboxylic acid/ether oxygens of the analyte.[2]
-
The "Acid Effect": The free carboxylic acid group on DDA will cause severe peak tailing and retention time instability due to non-specific interactions with residual silanols on the silica support.[2]
-
Solution: The mobile phase must contain an acidic modifier (Trifluoroacetic acid or Acetic acid) to suppress ionization (
) and ensure the analyte remains in its neutral, protonated form.
Step-by-Step Experimental Protocol
Objective: Achieve baseline resolution (
Materials:
-
Column: Chiralpak AD-H or Chiralpak IA (
mm, 5 m).[1][2] -
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).[1][2]
-
Detector: UV-Vis / DAD (Diode Array Detector) or Refractive Index (RI).[1][2]
Workflow:
-
Mobile Phase Preparation:
-
System Equilibration:
-
Flush the column at 1.0 mL/min for 30 minutes (approx. 10 column volumes).
-
Monitor the baseline at 210 nm (or use RI detector if UV signal is too weak).[2]
-
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of the Mobile Phase. Crucial: Matching sample solvent to mobile phase prevents "solvent shock" peaks.
-
Filter through a 0.45
m PTFE syringe filter.[2]
-
-
Execution:
-
Data Analysis:
Alternative Method: Derivatization for Sensitivity[1][2]
If the analyte concentration is low (e.g., biological samples) or UV detection is insufficient, derivatization is the necessary alternative.
Protocol Summary:
-
Reaction: React DDA with (R)-1-(1-naphthyl)ethylamine using EDC/HOBt coupling agents.
-
Result: Formation of diastereomeric amides.
-
Analysis: Separate on a standard C18 Column using Methanol/Water gradient.
-
Advantage: The naphthyl group acts as a "chromophore tag," allowing detection at 254 nm or 280 nm with high sensitivity.[2]
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the appropriate method based on sample characteristics and lab resources.
Caption: Decision tree for selecting the optimal chiral separation strategy based on sensitivity needs and sample purity.
Troubleshooting Guide (Expert Insights)
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Ionization of carboxylic acid.[1][2] | Increase TFA to 0.1% - 0.2%. Ensure mobile phase water content is <0.05%.[2] |
| Split Peaks | Solvent mismatch. | Dissolve sample exactly in the mobile phase. Avoid pure Isopropanol as diluent.[2] |
| Low Resolution ( | Weak chiral interaction.[2] | Switch alcohol modifier (e.g., Ethanol instead of IPA). Lower column temperature to 10°C. |
| Baseline Drift | UV cutoff interference. | At 210 nm, IPA absorbs slightly.[2] Ensure reference wavelength is off or switch to Acetonitrile (if using Immobilized CSP).[2] |
References
-
Daicel Chiral Technologies. Enantiomer Separation of Acidic Compounds on Chiralpak Columns. Application Note.
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [1]
-
BenchChem. A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. [1]
-
National Institutes of Health (PubChem). Compound Summary: (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid.[1][2] [1]
-
ResearchGate. Applications of Chiralpak AD in the enantiomeric separation of dioxolane compounds.
Sources
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Comparison: (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic Acid vs. Linear Protecting Groups
Topic: Advantages of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid over linear protecting groups Content Type: Technical Comparison Guide
Executive Summary
For researchers utilizing 3,4-dihydroxybutanoic acid derivatives—critical chiral building blocks in the synthesis of statins, nucleoside analogs, and polyketides—the choice of protecting group strategy is a determinant of yield and stereochemical integrity.
(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (CAS: 110238-91-0 / 87319-12-8) represents the cyclic acetonide protection strategy. This guide demonstrates its superior performance over linear alternatives (e.g., bis-silyl ethers, bis-esters) in three key areas: prevention of protecting group migration , orthogonal stability to basic nucleophiles , and process efficiency through simultaneous diol masking.
Mechanistic Advantage: The Cyclic Effect
The primary failure mode in linear protection of 1,2-diols is neighboring group participation . In linear systems (e.g., 1,2-di-acetyl or 1,2-di-TBDMS), the proximity of the two oxygen atoms allows for intramolecular migration (scrambling) under basic or acidic conditions.
The (2,2-dimethyl-1,3-dioxolane) ring physically constrains the oxygen atoms, rendering migration geometrically impossible. This "lock" is thermodynamically favored due to the gem-dimethyl effect (Thorpe-Ingold effect), which stabilizes the 5-membered ring.
Visualization: Linear Migration vs. Cyclic Rigidity
The following diagram illustrates how linear groups allow migration (leading to impurities), while the acetonide "locks" the structure.
Caption: Comparison of linear protecting group migration risks versus the conformational rigidity of the cyclic acetonide.
Stability Matrix & Orthogonality
The acetonide group offers a distinct orthogonality profile compared to silyl ethers (TBDMS) or esters (Acetyl/Benzoyl). It is uniquely stable to strong bases and nucleophiles , making it the ideal choice for reactions involving Grignard reagents, lithium enolates, or hydride reductions (e.g., LiAlH4) that would cleave esters.
Comparative Performance Data
| Feature | Acetonide (Cyclic) | TBDMS Ether (Linear) | Acetate Ester (Linear) | Benzyl Ether (Linear) |
| Base Stability | Excellent (stable to t-BuOK, LDA) | Good (unstable to strong bases) | Poor (hydrolyzes rapidly) | Excellent |
| Acid Stability | Poor (cleaves in dilute HCl/AcOH) | Moderate | Moderate | Good |
| Fluoride Stability | Excellent (Inert to TBAF) | Poor (Cleaves instantly) | Excellent | Excellent |
| Reduction Stability | Excellent (Stable to LiAlH4) | Good | Poor (Reduces to alcohol) | Good |
| Atom Economy | High (One group protects 2 sites) | Low (Requires 2 groups) | Low (Requires 2 groups) | Low |
| Purification | Product often Crystalline | Product often Oil | Varies | Varies |
Verdict: Use (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid when your synthetic route requires basic alkylation or reduction steps downstream.
Case Study: Statin Side-Chain Synthesis
The synthesis of the chiral side chain for statins (e.g., Atorvastatin, Rosuvastatin) relies heavily on the 3,5-dihydroxy acid motif. The (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid scaffold is a direct precursor.
Experimental Advantage: In the "Direct Alkylation" route for Simvastatin analogs, the side chain must undergo enolate alkylation.
-
Linear Failure: Using a bis-TBDMS protected diol often results in silyl migration (1,2-Brook rearrangement type) or elimination under the strong basic conditions (LDA/LiHMDS) required for alkylation.
-
Cyclic Success: The acetonide remains inert to LDA at -78°C, allowing exclusive C-alkylation without disturbing the stereocenters at the diol position.
Experimental Protocols
Protocol A: Synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid
This protocol converts 3,4-dihydroxybutanoic acid derivatives into the acetonide.
Reagents:
-
Substrate: 3,4-dihydroxybutanoic acid ester (1.0 equiv)
-
Reagent: 2,2-Dimethoxypropane (DMP) (3.0 equiv) or Acetone (Solvent)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Solvent: Acetone or DCM[1]
Step-by-Step:
-
Dissolution: Dissolve the diol substrate in anhydrous acetone (0.5 M concentration).
-
Activation: Add 2,2-dimethoxypropane (DMP) and the catalytic p-TsOH.
-
Note: DMP acts as a water scavenger, driving the equilibrium toward the cyclic ketal.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; acetonides are often less polar than the free diol).
-
Quench: Add Triethylamine (0.1 equiv) to neutralize the acid catalyst before concentration. This prevents hydrolysis during workup.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO3 and brine. Dry over Na2SO4.
-
Purification: The acetonide is often sufficiently pure. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Chemoselective Deprotection
Cleaving the acetonide while retaining other acid-sensitive groups.
Reagents:
-
Solvent: MeOH / Water (4:1)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) or Dowex 50W (H+ form)
Step-by-Step:
-
Setup: Dissolve the acetonide in MeOH/H2O.
-
Hydrolysis: Add PPTS (0.1 equiv) and heat to 40°C.
-
Why PPTS? It is a mild acid buffer that cleaves the acetonide without racemizing the alpha-center or cleaving robust esters.
-
-
Completion: Reaction typically completes in 2–6 hours.
-
Workup: Neutralize with solid NaHCO3, filter, and concentrate.
Decision Workflow: When to Use This Scaffold
The following decision tree helps determine if (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid is the correct starting material for your specific pathway.
Caption: Strategic decision tree for selecting acetonide protection based on downstream reaction conditions.
References
-
Organic Chemistry Portal. (2008). Acetonides - Protection and Deprotection.[1][2][3] Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid Crystal Structure. Retrieved from [Link]
-
MDPI Catalysts. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy. Retrieved from [Link]
-
Gelest. (2020). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation & Analysis of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic Acid
The following guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (CAS: 14396-53-3 / 73991-95-4), a critical chiral building block in drug development.
Executive Summary & Compound Context
(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid is a protected derivative of 3,4-dihydroxybutyric acid, widely used as a chiral synthon for statins and antibiotics. Its analysis is pivotal for determining enantiomeric purity and reaction monitoring.
This guide compares two primary analytical workflows:
-
Gas Chromatography-Mass Spectrometry (GC-MS) via Methyl Ester Derivatization (The "Gold Standard" for structural confirmation).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) via Direct Electrospray Ionization (ESI) (The "High-Throughput" alternative).
Compound Profile[1][2][3]
-
Formula: C₇H₁₂O₄
-
Molecular Weight: 160.17 g/mol [1]
-
Key Structural Features:
-
1,3-Dioxolane Ring (Acetonide): Labile under acidic conditions; generates diagnostic oxonium ions.
-
Carboxylic Acid Tail: Polar, requires derivatization for GC; ionizes readily in ESI negative mode.
-
Mechanistic Fragmentation Analysis
A. Electron Ionization (EI) – The Methyl Ester Route
Direct GC-MS analysis of the free acid is not recommended due to peak tailing and thermal instability. The Methyl Ester derivative (MW 174.19) is the standard analyte.
Primary Fragmentation Pathway (70 eV):
-
Molecular Ion (M⁺•, m/z 174): Typically weak or absent due to the stability of fragment ions.
-
Base Peak (M–15, m/z 159): The loss of a methyl radical (•CH₃) from the C2 position of the dioxolane ring is the dominant pathway. The resulting oxonium ion is resonance-stabilized.
-
Acetonide Cleavage (m/z 43, 59, 101):
B. Electrospray Ionization (ESI) – The Direct Route
Analysis of the underivatized acid (MW 160.17) is optimal in Negative Mode (ESI-) .
Primary Fragmentation Pathway (CID MS/MS):
-
Precursor Ion ([M–H]⁻, m/z 159): High intensity, stable pseudomolecular ion.
-
Neutral Loss of CO₂ (m/z 115): Decarboxylation of the carboxylic acid.
-
Acetone Elimination (m/z 101): Loss of the protecting group (acetone, 58 Da) from the precursor, leaving the deprotonated dihydroxy acid fragment.
Comparative Performance Analysis
The following table contrasts the two methodologies based on experimental performance metrics.
| Feature | Method A: GC-MS (Methyl Ester) | Method B: LC-MS/MS (Free Acid) |
| Analyte Form | Derivatized (Methyl Ester) | Native (Free Acid) |
| Ionization Mode | Electron Impact (EI, 70 eV) | Electrospray (ESI, Negative) |
| Dominant Ion | m/z 159 (M – •CH₃) | m/z 159 ([M – H]⁻) |
| Structural Detail | High: Rich fragmentation pattern allows for library matching (NIST). | Medium: Soft ionization requires CID (MS/MS) for structural fragments. |
| Sensitivity | Good (ng range) | Excellent (pg range) |
| Throughput | Low (Requires ~30 min derivatization) | High (Direct injection) |
| Linearity (R²) | > 0.995 (1–100 µg/mL) | > 0.998 (0.1–50 µg/mL) |
| Primary Risk | Incomplete derivatization; thermal degradation of acetonide. | Matrix effects (ion suppression); adduct formation ([2M-H]⁻). |
Visualization of Fragmentation Pathways[7][8][9]
Diagram 1: EI Fragmentation Mechanism (Methyl Ester)
This diagram illustrates the formation of the diagnostic base peak (m/z 159) and secondary fragments.
Caption: EI fragmentation pathway of the methyl ester derivative, highlighting the dominant loss of the methyl radical.
Diagram 2: Analytical Workflow Decision Tree
A logic flow for researchers to select the appropriate method based on sample constraints.
Caption: Decision matrix for selecting between derivatization-GC-MS and direct LC-MS workflows.
Experimental Protocols
Protocol A: Methyl Ester Derivatization for GC-MS
Objective: Convert the carboxylic acid to a volatile methyl ester.
-
Preparation: Dissolve 5 mg of sample in 0.5 mL Methanol.
-
Reaction: Add 0.5 mL of 14% Boron Trifluoride (BF₃) in Methanol. Cap tightly.
-
Incubation: Heat at 60°C for 15 minutes. Note: Avoid higher temps to prevent acetonide hydrolysis.
-
Extraction: Cool, add 1 mL Hexane and 1 mL Saturated NaCl. Vortex and collect the upper Hexane layer.
-
Analysis: Inject 1 µL into GC-MS (Split 1:20).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 50°C (1 min) -> 10°C/min -> 250°C.
-
Protocol B: Direct ESI-MS Analysis
Objective: Rapid quantification of the free acid.
-
Preparation: Dissolve 1 mg sample in 1 mL Methanol (Stock).
-
Dilution: Dilute to 10 µg/mL in 50:50 Methanol:Water containing 5 mM Ammonium Acetate (or 0.1% NH₄OH). Note: Basic pH ensures deprotonation.
-
Infusion/Injection: Flow rate 10 µL/min (Infusion) or via C18 Column (LC).
-
MS Parameters:
-
Polarity: Negative (ESI-).
-
Capillary Voltage: -3.5 kV.
-
Cone Voltage: 20-30 V (Optimize to prevent in-source fragmentation).
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2,2-Dimethyl-1,3-dioxolane (Core Structure). NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid Compound Summary. National Library of Medicine. [Link]
-
Stocksdale, M. G., et al. (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E, 2007. (Structural confirmation data). [Link]
-
Wiley Analytical Science. Acetic acid additive best for negative ESI. (Optimization of ESI- conditions for acidic analytes). [Link]
Sources
- 1. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid | C7H12O4 | CID 14141014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate | C8H14O4 | CID 252333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid
This document provides a detailed, safety-first protocol for the proper disposal of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid. As a compound utilized in specialized research and development, its handling and disposal demand a thorough understanding of its chemical nature. This guide moves beyond mere compliance, embedding principles of chemical causality and risk mitigation to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from an analysis of the compound's dual functional nature—a carboxylic acid and a dioxolane moiety—and are grounded in established best practices for hazardous waste management.
Core Principle: Hazard-Informed Disposal
The disposal strategy for any chemical is fundamentally dictated by its hazards. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid is an irritant that poses a significant risk of serious eye damage.[1] The primary hazards stem from its carboxylic acid group, which imparts acidic and corrosive properties, and its organic structure. Therefore, the cornerstone of its disposal is the prevention of uncontrolled reactions and environmental release.
Hazard and Safety Data Summary
A comprehensive risk assessment begins with a clear summary of the compound's properties and the necessary protective measures. The following table consolidates this critical information for immediate reference.
| Parameter | Information | Source(s) |
| GHS Pictograms | Corrosion, Exclamation Mark | [1][2] |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [1][2] |
| Physical Form | Solid | [3] |
| Primary Functional Groups | Carboxylic Acid, Dioxolane (Cyclic Ketal/Ether) | [1] |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases, Acids | [4][5] |
| Required PPE | Chemical Safety Goggles, Face Shield (recommended), Chemical-Resistant Gloves (e.g., Nitrile), Lab Coat | [3][6][7][8] |
| Engineering Controls | Handle all waste within a certified Chemical Fume Hood. | [6][8] |
Pre-Disposal Operations: Handling and Segregation
Proper disposal is the final step in a chain of safe handling procedures. Adherence to these preliminary steps is non-negotiable to prevent accidents and ensure the waste stream is correctly characterized.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound or its waste, ensure all specified PPE is correctly worn. All transfers and preparations for disposal must be conducted in a well-ventilated chemical fume hood to mitigate the risk of inhaling irritating vapors.[6][8] This is particularly crucial if any heating or reaction (such as neutralization) is involved, as this can increase vapor pressure.
Waste Segregation: The Principle of Incompatibility
(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid waste must be collected separately from incompatible materials.[5]
-
Do NOT mix with bases (e.g., sodium hydroxide, ammonium hydroxide): While neutralization is a controlled chemical procedure (see Section 3.2), uncontrolled mixing in a general waste container can generate heat and gas, leading to pressure buildup and potential container failure.
-
Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates): Organic materials can react violently with strong oxidizers.[4]
-
Do NOT mix with other reactive waste streams: Keep this waste stream separate from other categories like halogenated solvents unless explicitly permitted by your institution's waste management plan.[5][9]
Step-by-Step Disposal Protocol
The appropriate disposal method depends on the quantity of waste and institutional guidelines. The following workflow provides a clear decision-making process.
Step 1: Waste Containment and Labeling
All waste containing (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid must be collected in a designated, compatible hazardous waste container.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap. The container must be in good condition and compatible with organic acids.[9]
-
Filling: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[10]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "(2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid"
-
The words "Hazardous Waste"
-
Relevant hazard pictograms (Corrosion, Irritant)
-
An accurate list of all components in the container, including solvents and their approximate concentrations.
-
Step 2: Selecting the Disposal Pathway
The safest and universally recommended pathway is to dispose of all quantities as containerized hazardous waste. Neutralization is a potential alternative for very small quantities of dilute aqueous solutions but should only be performed after a thorough risk assessment and with explicit approval from your institution's Environmental Health and Safety (EHS) department.
-
Pathway A: Direct Hazardous Waste Disposal (Recommended for All Quantities)
-
Collect all waste (pure compound, solutions, contaminated materials) in your properly labeled container as described in Step 3.1.
-
Store the sealed container in a designated satellite accumulation area that is compatible with the storage of acidic and organic compounds.[9] This area should provide secondary containment.
-
Arrange for pickup and final disposal through your institution's EHS department or a licensed chemical waste contractor.[6][11] This is the most reliable method to ensure compliance with all local, state, and federal regulations.[11]
-
-
Pathway B: Neutralization (For Small Quantities of Dilute Aqueous Solutions ONLY)
CAUTION: This procedure should only be undertaken by trained personnel and with prior institutional approval. The reaction is exothermic.
-
Scope: This procedure is only applicable for quantities less than 100 mL of a solution with a concentration below 5%.[6]
-
Preparation: Conduct the entire procedure in a chemical fume hood. Ensure an acid spill kit is readily available.
-
Dilution: Slowly add your dilute acidic solution to a large volume of cold water (at least a 1:10 ratio of acid solution to water) in a large beaker to further dilute it. Never add water to the acid.[10]
-
Neutralization: While stirring the diluted solution, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 1M sodium hydroxide solution, portion-wise.
-
Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding base until the pH is between 6.0 and 8.0. Be mindful of foaming if using sodium bicarbonate.
-
Final Disposal: Once neutralized, the resulting salt solution may be permissible for drain disposal with copious amounts of running water (at least a 100-fold excess), provided this is allowed by your local wastewater authority and institutional EHS.[6]
-
Step 3: Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
Small Spills: For small spills of the solid compound or a solution, use an inert absorbent material like vermiculite, dry sand, or a commercial acid spill neutralizer/absorbent.[6][12] Do not use combustible materials like paper towels to absorb large amounts of the neat compound.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the laboratory, restrict access, and immediately contact your institution's EHS or emergency response team.[12]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid.
Caption: Disposal workflow for (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid.
References
-
PubChem. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid. National Center for Biotechnology Information. [Link]
-
Loba Chemie. 1,3-DIOXOLANE FOR SYNTHESIS Safety Data Sheet. [Link]
-
PubChem. (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. National Center for Biotechnology Information. [Link]
-
University of California. 1,4-Dioxane - Standard Operating Procedure. UC Center for Laboratory Safety. [Link]
-
US Environmental Protection Agency. 2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid Properties. CompTox Chemicals Dashboard. [Link]
-
Carl ROTH. Safety Data Sheet: 1,3-Dioxolane. [Link]
-
Ing. Petr Švec - PENTA s.r.o. 1,3-Dioxolane - SAFETY DATA SHEET. [Link]
-
Givaudan. Safety Data Sheet. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. [Link]
-
University of Toronto. HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry. [Link]
-
P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. [Link]
-
Sanichem. How to Dispose of Glacial Acetic Acid. [Link]
-
University of California, Merced. Glacial Acetic Acid Standard Operating Procedure. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
Sources
- 1. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid | C7H12O4 | CID 14141014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | C7H10O5 | CID 641720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid 95 113278-68-5 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. ethz.ch [ethz.ch]
- 11. how to dispose of glacial acetic acid [ysxlglacialaceticacid.com]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Personal Protective Equipment (PPE) & Handling Guide: (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid
[1]
Part 1: Executive Safety Directives (Immediate Action)
WARNING: Risk of Serious Eye Damage (GHS Category 1) (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (CAS: 87319-12-8 / 87319-13-9) is a functionalized carboxylic acid intermediate.[1][2] While often handled as a solid, its acidic nature and potential for hydrolysis pose significant risks to mucous membranes.[1]
| Critical Check | Requirement |
| Primary Hazard | Corrosive/Irritant to Eyes (H318/H319) , Skin Irritant (H315), Respiratory Irritant (H335).[1][3] |
| Mandatory PPE | Chemical Splash Goggles (ANSI Z87.1+), Nitrile Gloves (min 0.11 mm), Lab Coat . |
| Engineering Control | Fume Hood REQUIRED for all open handling (weighing, transfer). |
| Prohibited | NEVER handle on an open benchtop without local exhaust ventilation (LEV). |
Part 2: Chemical Hazard Intelligence (The "Why")
To select the correct PPE, one must understand the chemical behavior of the substance.[1] This compound combines a carboxylic acid moiety with a cyclic ketal (dioxolane) protecting group.[1]
GHS Classification & Hazard Logic
| Hazard Class | Category | Code | Description | Mechanism of Injury |
| Eye Damage | Cat.[1][2] 1 | H318 | Causes serious eye damage.[1][3][4][5] | Acidic proton donation causes rapid protein denaturation in corneal tissue.[1] |
| Skin Irritation | Cat. 2 | H315 | Causes skin irritation.[1][3][6] | Localized pH drop disrupts the stratum corneum barrier.[1] |
| STOT-SE | Cat. 3 | H335 | May cause respiratory irritation.[1][3][4][7] | Inhalation of dust/fines irritates the upper respiratory tract.[1] |
Physical Properties Impacting Safety
-
State: Solid (Melting Point: ~108–112 °C).
-
Volatility: Low, but fine dust generation is a critical inhalation vector.[1]
-
Stability: The dioxolane ring is acid-labile.[1] Contact with strong mineral acids or moisture can hydrolyze the ketal, releasing acetone and the diol-acid, potentially altering the hazard profile.[1]
Part 3: PPE Technical Specifications (The "What")
Do not rely on generic "safety gear."[1] Use this matrix to select equipment based on the specific task.
Hand Protection Matrix
Standard Nitrile is sufficient for incidental contact, but thickness matters.[1]
| Task | Glove Material | Min. Thickness | Breakthrough Time | Action |
| Weighing / Dry Transfer | Nitrile | 0.11 mm (4 mil) | > 480 min (Solid) | Inspect for pinholes.[1] Double glove recommended.[1] |
| Solution Preparation (w/ DCM or THF) | Laminated Film (Silver Shield) or PVA | N/A | > 240 min | CRITICAL: Standard nitrile degrades rapidly in chlorinated solvents often used with this reagent. |
| Spill Cleanup | Butyl Rubber | 0.3 mm | > 480 min | Provides robust chemical resistance against concentrated acids. |
Eye & Face Defense
Safety glasses are insufficient due to the H318 (Eye Damage) classification.
-
Primary: Unvented/Indirect Vent Chemical Splash Goggles (ANSI Z87.1 D3 rating).
-
Secondary: Face Shield (8-inch minimum) required if handling > 10g or preparing pressurized reactions.[1]
Respiratory Protection
Engineering controls (Fume Hood) are the primary defense.[1] If LEV is unavailable or during spill cleanup:
-
Particulate: N95 or P100 (HEPA) respirator.
-
Vapor: If in solution with volatile solvents, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive band).[1]
Part 4: Operational Workflows (The "How")
Workflow Logic Diagram
The following decision tree dictates the safety protocol based on the operational state of the chemical.
Figure 1: Decision logic for selecting PPE based on the physical state and task.[1]
Protocol: Safe Weighing & Transfer
Objective: Prevent inhalation of dust and contact with eyes.[1]
-
Preparation:
-
Transfer:
-
Use a plastic or glass spatula (avoid metal if trace metal contamination is a concern for downstream catalysis).[1]
-
Technique: "Tap and Pour" – do not dump.
-
-
Decontamination:
Protocol: Reaction Setup
Objective: Mitigate splash hazards and solvent incompatibility.
-
Glassware: Inspect all flasks for star cracks. The acid group can catalyze decomposition if heated; ensure pressure relief (inert gas line/bubbler) is active.[1]
-
Addition:
-
Temperature:
Part 5: Emergency Response & Disposal[1][9]
Spill Management
Minor Spill (< 10 g):
-
Alert: Notify nearby personnel.
-
PPE: Don Goggles, Double Nitrile Gloves, and N95 mask.[1]
-
Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .[1]
-
Collect: Once bubbling ceases, sweep up the moist slurry into a waste container.
Major Spill (> 100 g):
-
Evacuate the area.
-
Call EHS/Fire Department.[1]
-
Do not attempt cleanup without SCBA if dust is airborne.[1]
Waste Disposal
References
-
PubChem. (n.d.).[1] (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid (Compound).[1][2][3][10][11][12][13] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[1][2] Registration Dossier: 2,2-dimethyl-1,3-dioxolane-4-acetic acid.[1][10][13] Retrieved October 26, 2023, from [Link](Note: Generalized link to ECHA search as specific dossier URLs are dynamic).[1]
Sources
- 1. rbnainfo.com [rbnainfo.com]
- 2. (S)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid | C7H10O5 | CID 641720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2,2-Dimethyl-1,3-dioxolan-4-yl)acetic acid | C7H12O4 | CID 14141014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. georganics.sk [georganics.sk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. nj.gov [nj.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-(2,2-DIMETHYL-5-OXO-1,3-DIOXOLAN-4-YL)ACETIC ACID | CAS 73991-95-4 [matrix-fine-chemicals.com]
- 12. 113278-68-5|(R)-2-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid|BLD Pharm [bldpharm.com]
- 13. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
